molecular formula C8H18N2 B1626816 3-Piperidin-3-yl-propylamine CAS No. 35307-80-3

3-Piperidin-3-yl-propylamine

Cat. No.: B1626816
CAS No.: 35307-80-3
M. Wt: 142.24 g/mol
InChI Key: PBOHQKOPNYAQIX-UHFFFAOYSA-N
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Description

3-Piperidin-3-yl-propylamine is a useful research compound. Its molecular formula is C8H18N2 and its molecular weight is 142.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-piperidin-3-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c9-5-1-3-8-4-2-6-10-7-8/h8,10H,1-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBOHQKOPNYAQIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70482253
Record name 3-Piperidin-3-yl-propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70482253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35307-80-3
Record name 3-Piperidin-3-yl-propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70482253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of Piperidine Scaffolds in Modern Medicinal Chemistry and Drug Discovery

The piperidine (B6355638) nucleus is an essential heterocyclic system and a cornerstone in the development of pharmaceuticals. bohrium.com It is among the most prevalent synthetic fragments in drug design and plays a significant role in the pharmaceutical industry. bohrium.commdpi.com In fact, piperidine is the most commonly utilized heterocycle found in pharmaceuticals approved by the U.S. Food and Drug Administration (FDA). arizona.edu

The widespread use of piperidine scaffolds can be attributed to several beneficial characteristics that they can impart to a molecule. thieme-connect.comresearchgate.net Introducing chiral piperidine scaffolds into small molecules can help in:

Modulating physicochemical properties. thieme-connect.comresearchgate.netthieme-connect.com

Enhancing biological activities and selectivity. thieme-connect.comresearchgate.netthieme-connect.com

Improving pharmacokinetic profiles. thieme-connect.comresearchgate.netthieme-connect.com

Reducing cardiac hERG toxicity. thieme-connect.comresearchgate.netthieme-connect.com

These attributes make piperidine-based molecules attractive starting points for drug discovery. arizona.edu Consequently, piperidine derivatives have been successfully developed for a wide array of therapeutic applications, including as anticancer, antiviral, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents. bohrium.com The structural flexibility and three-dimensional nature of motifs like N-benzyl piperidine are frequently employed in drug discovery programs. bohrium.com The continued exploration of piperidine-based compounds is considered a promising strategy for enriching the library of molecules available to combat various diseases. thieme-connect.comresearchgate.net

Historical Context of Research on 3 Piperidin 3 Yl Propylamine Derivatives

The study of piperidine's stereochemistry has been a topic of significant interest for medicinal chemists since the latter part of the 20th century. thieme-connect.com While specific historical documentation detailing the initial synthesis or investigation of 3-Piperidin-3-yl-propylamine is not extensively covered in broad reviews, the historical importance of structurally related compounds provides context for its emergence as a scaffold of interest.

For instance, research from the late 1990s focused on developing selective agonists for the h5-HT1D receptor as potential treatments for migraines. acs.org This work involved the synthesis of a series of 3-[3-(piperidin-1-yl)propyl]indoles, which, despite featuring a different piperidine (B6355638) isomer (1-yl instead of 3-yl), highlights the early recognition of the propylamine-linker-piperidine combination as a valuable pharmacophore for targeting neurological pathways. acs.org

Further illustrating the long-standing interest in similar structural motifs, a 2006 patent described the use of 1,4-bis(3-aminopropyl)piperazine (B145938) derivatives for potential application in treating neurodegenerative diseases. google.com Although based on a piperazine (B1678402) core, the use of the 3-aminopropyl side chain underscores a historical trend in medicinal chemistry of using such linkers to connect heterocyclic systems to achieve desired biological activity. More recent work, such as the 2022 synthesis of specific enantiomers of 3-(piperidin-3-yl)-1H-indole derivatives, builds upon these foundational concepts of stereochemistry and functionalization that have been evolving for decades. nih.gov

Overview of Current Research Directions for 3 Piperidin 3 Yl Propylamine

Chemical Reaction Pathways for Piperidine-Propylamine Scaffold Construction

The construction of the piperidine-propylamine scaffold is a focal point of synthetic organic chemistry due to its prevalence in biologically active molecules. Researchers have developed numerous pathways that offer access to this structural motif, ranging from classical cyclization reactions to modern catalytic systems.

Acylation-Based Synthesis Strategies for Amide Precursors

Acylation reactions are fundamental to the synthesis of amide precursors, which are versatile intermediates en route to piperidine derivatives. These strategies involve the formation of an amide bond, which can subsequently be involved in cyclization or other transformations to yield the final heterocyclic product.

One effective method involves a one-pot reaction that transforms halogenated amides into piperidines. mdpi.com This process integrates amide activation, the reduction of nitrile ions, and an intramolecular nucleophilic substitution into a single, efficient sequence. mdpi.com The reaction conditions are notably mild and avoid the use of metal catalysts. mdpi.com For instance, N-phenethyl chloropentamides can be smoothly converted into the corresponding N-phenethyl piperidines, accommodating both electron-donating and electron-withdrawing substituents on the aromatic ring. mdpi.com

Another advanced strategy focuses on the stereoselective synthesis of C–N atropisomeric amides, which can serve as chiral precursors. This method relies on an intramolecular acyl transfer from a tethered Lewis basic group, such as a pyridine (B92270) or tertiary amine. whiterose.ac.uk The reactions proceed under kinetic control, often yielding products with high atropselectivity that can be isolated as single diastereoisomers. whiterose.ac.uk This approach highlights the sophisticated control that can be achieved in amide synthesis, paving the way for complex, stereodefined piperidine targets. whiterose.ac.uk

The synthesis of 4-aryl 4-acyl piperidine derivatives has also been achieved using indium metal in the presence of an acid anhydride (B1165640) like acetic anhydride. google.com This process demonstrates an alternative route to acyl-substituted piperidines, which are valuable intermediates for further functionalization. google.com

Microwave-Assisted Synthetic Approaches

Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. This technology has been successfully applied to the synthesis of piperidine analogs and other nitrogen-containing heterocycles.

For example, a rapid (10-minute) microwave-assisted, one-pot procedure has been developed for the synthesis of N,N′-disubstituted formamidines, which are precursors to more complex heterocyclic systems. acs.org The optimization of this three-component reaction involving an aminotriazole, n-propylamine, and an alkyl orthoformate highlights the efficiency of microwave irradiation, achieving a 95% yield under optimal conditions. acs.org

Similarly, the synthesis of 5H-dipyridoazepine derivatives, which share structural features with piperidine-containing tricyclic systems, has been significantly improved using microwave heating. Reactions that required 24 hours under conventional heating could be completed in just 3 hours under microwave conditions, demonstrating a substantial rate enhancement. researchgate.net These examples underscore the potential of microwave assistance in the rapid and efficient construction of heterocyclic scaffolds analogous to piperidine-propylamine. acs.orgresearchgate.net

One-Pot Reaction Protocols for Enhanced Efficiency

One-pot reactions, which combine multiple synthetic steps in a single reaction vessel, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. Numerous one-pot protocols have been developed for the synthesis of highly functionalized piperidines.

A prominent example is the three-component reaction of a substituted aniline, a 1,3-dicarbonyl compound, and an aromatic aldehyde. researchgate.net Using phenylboronic acid as an inexpensive and efficient catalyst, this method provides excellent yields of highly functionalized piperidine derivatives. researchgate.net The catalyst's effectiveness was demonstrated to be superior to other options like boric acid or iodine. researchgate.net

Another powerful one-pot strategy integrates amide activation, reduction of nitrilium ions, and intramolecular nucleophilic substitution to convert halogenated amides directly into piperidines and pyrrolidines. mdpi.com This tandem protocol is notable for its mild conditions and avoidance of metal catalysts, providing a convenient route to a variety of N-substituted piperidines. mdpi.com Researchers have also reported one-pot, five-component reactions for the direct synthesis of densely functionalized piperidines, showcasing the high degree of molecular complexity that can be achieved in a single operation. growingscience.com

Catalyst/MethodComponentsKey FeatureYieldRef
Phenylboronic AcidAniline, 1,3-dicarbonyl, AldehydeSimple, inexpensive, efficient three-component reaction.Excellent researchgate.net
Tandem ProtocolHalogenated AmidesIntegrates activation, reduction, and cyclization; metal-free.Good mdpi.com
ZrOCl₂·8H₂OAldehydes, Amines, Acetoacetic EstersTandem reaction for functionalized piperidine scaffolds.Good growingscience.com
Citric AcidMulti-componentGreen, cost-effective catalyst.High growingscience.com

Reductive Cyclization and Ring Formation Strategies for Piperidines

Reductive cyclization is a cornerstone strategy for the synthesis of the piperidine ring, involving the formation of the heterocyclic structure through a reduction--induced intramolecular cyclization.

A notable approach is the catalytic reductive cyclization of dioximes. This method involves a double Michael addition of nitrosoalkenes to a primary amine to form a bis(oximinoalkyl)amine intermediate. mdpi.comresearchgate.net Subsequent catalytic hydrogenation leads to the reductive cyclization of the dioxime unit, efficiently forming the piperazine (B1678402) ring, a close analog of piperidine. mdpi.comresearchgate.net This strategy allows for the conversion of a primary amino group into a heterocyclic ring. mdpi.com

Reductive amination is another versatile technique. A diastereoselective reductive amination/aza-Michael reaction sequence provides a rapid route to complex, polysubstituted N-(hetero)aryl piperidines from readily available amine nucleophiles and carbonyl electrophiles. chemrxiv.org This process can be conducted in a single pot, enhancing its synthetic utility. chemrxiv.org Other methods include the electroreductive cyclization of imines with terminal dihaloalkanes in a flow microreactor, which offers a green and sustainable alternative to conventional methods that often require harsh reagents. nih.gov Furthermore, radical-mediated intramolecular cyclization of linear amino-aldehydes using a cobalt(II) catalyst has proven effective for producing various piperidines. nih.govmdpi.com

Precursor TypeKey Reagents/CatalystDescriptionRef
Dioximes5%-Pd/C, H₂Catalytic reductive cyclization of dioximes formed from primary amines and nitrosoalkenes. mdpi.com
Amine & Carbonyl(none specified)Diastereoselective reductive amination followed by an aza-Michael reaction. chemrxiv.org
Imine & DihaloalkaneElectroreductionElectroreductive cyclization in a flow microreactor. nih.gov
Amino-aldehydesCobalt(II) catalystRadical-mediated intramolecular cyclization. nih.govmdpi.com
Halogenated AmidesTf₂O, 2-F-Py, NaBH₄One-pot amide activation, reduction, and intramolecular nucleophilic substitution. mdpi.com

Cycloaddition Reactions in Piperidine Ring Synthesis

Cycloaddition reactions provide a powerful and convergent approach to constructing the six-membered piperidine ring by forming multiple carbon-carbon or carbon-heteroatom bonds in a single step. These reactions are classified based on the number of atoms contributed by each component.

[4+2] Cycloadditions: The Diels-Alder reaction and its variants are classic [4+2] cycloadditions for forming six-membered rings. In one approach, N-alkenyl iminium ions act as 2-azadiene components, reacting with electron-rich alkenes to form a tetrahydropyridinium ion, which is then trapped in situ by a nucleophile to yield structurally complex piperidines. acs.org A more recent development employs boronyl radical-catalyzed (4+2) cycloaddition between 3-aroyl azetidines and various alkenes. nih.gov This metal-free method allows for the regio- and diastereoselective synthesis of densely substituted piperidines that are not easily accessible by other means. nih.gov

[3+3] Cycloadditions: Formal [3+3] cycloaddition strategies have also been successfully employed. One such strategy involves the reaction of activated aziridines with palladium-trimethylenemethane (Pd-TMM) complexes. acs.org This novel route is highly versatile, allowing enantiomerically pure 2-substituted aziridines to be converted into enantiomerically pure 2-substituted piperidines. acs.org Another approach uses a Knoevenagel condensation followed by a 6π-electron electrocyclic ring closure to construct the piperidine ring. rsc.org These methods complement the more traditional [4+2] approaches and expand the toolkit for piperidine synthesis. acs.orgrsc.org

The generation of highly reactive intermediates like 3,4-piperidyne has also enabled the synthesis of annulated piperidines through cycloaddition reactions with various trapping agents. tcichemicals.com

Functionalization and Derivatization Methods for Amine Moieties

The functionalization of a pre-existing piperidine-propylamine scaffold is crucial for creating diverse analogs. These methods can target the piperidine ring's C-H bonds or the nitrogen atoms of the piperidine or propylamine (B44156) groups.

Direct C-H functionalization offers an atom-economical way to modify the piperidine skeleton. Rhodium-catalyzed C-H insertion reactions have been used to achieve site-selective functionalization at the C2, C3, or C4 positions of the piperidine ring. nih.gov The regioselectivity is controlled by the choice of catalyst and the nitrogen-protecting group. For example, C2 functionalization is electronically preferred, while C4 is sterically most accessible. nih.gov The C3 position can be functionalized indirectly via cyclopropanation of a tetrahydropyridine (B1245486) followed by reductive ring-opening. nih.gov

Photoredox catalysis has also enabled the highly diastereoselective α-amino C–H arylation of substituted piperidines with electron-deficient cyano(hetero)arenes. escholarship.org This method proceeds via the formation of an α-amino radical, which couples with the aryl partner. escholarship.org

Functionalization can also occur on the propylamine side chain. For instance, modulation of the propylamine in certain bioactive compounds, including methylation of the amine or replacement with cycloalkylamines like piperidine, has been explored to fine-tune activity. taylorandfrancis.com


Precursors and Intermediates in the Synthesis of this compound

The synthesis of this compound and related derivatives often relies on the availability of suitable precursors and intermediates. A common strategy involves the construction of the piperidine ring followed by the introduction or modification of the propylamine side chain.

One approach to piperidine derivatives involves the use of dihydropyridine (B1217469) intermediates. These can be synthesized through a rhodium-catalyzed cascade reaction from readily available alkynes and imines. Subsequent protonation of these dihydropyridines can be controlled to yield distinct iminium ion intermediates, which then undergo nucleophilic addition to form highly substituted piperidine derivatives. nih.gov

Another versatile class of intermediates are 3-amino-piperidine compounds. These can be prepared via nitro-tetrahydropyridine precursors. google.com Such intermediates are valuable in the synthesis of pharmaceutically active agents. For instance, (3S)-amino-piperidine intermediates have been synthesized, although controlling the desired cis-configuration of substituents at the 3 and 4 positions of the piperidine ring can be challenging. google.com

The synthesis of enantiomerically pure 3-hydroxy-3-arylpropylamines serves as another important pathway, as these compounds are precursors for various serotonin (B10506) and noradrenaline reuptake inhibitors. googleapis.com Methods for their preparation include the reduction of corresponding ketones, followed by resolution of the racemic mixture or asymmetric synthesis. googleapis.com For example, 3-chloro-1-(thiophen-2-yl)propan-1-one (B1588382) can be reduced to the corresponding racemic alcohol, which is then subjected to enzymatic kinetic acylation to separate the enantiomers. The desired (S)-enantiomer can then be reacted with methylamine (B109427) to yield (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, a key intermediate. mdpi.com

A variety of starting materials and reagents are employed in these syntheses. Below is a table summarizing some key precursors and their roles.

Precursor/IntermediateRole in Synthesis
Alkenes and IminesStarting materials for Rh-catalyzed synthesis of dihydropyridine intermediates. nih.gov
DihydropyridinesIntermediates that can be selectively protonated to form different piperidine regio- and diastereomers. nih.gov
Nitro-tetrahydropyridinesPrecursors for the preparation of 3-amino-piperidine compounds. google.com
3-Halo-1-aryl-propanonesStarting materials for the synthesis of 3-hydroxy-3-arylpropylamines. googleapis.com
Racemic 3-chloro-1-(2-thienyl)-1-propanolIntermediate that undergoes enzymatic resolution to provide enantiomerically pure precursors. mdpi.com

Stereocontrolled Synthetic Methods for Piperidine-Propylamine Derivatives

Achieving specific stereochemistry in piperidine-propylamine derivatives is often critical for their biological activity. Stereocontrolled synthesis aims to selectively produce a single stereoisomer out of many possibilities.

A notable strategy involves the oxidative cleavage of an unsaturated bicyclic γ-lactam, which generates a diformyl intermediate. This intermediate can then undergo a double reductive amination with various amines, including fluoroalkylamines, to form the piperidine ring. The stereochemistry of the final product is dictated by the stereocenters present in the initial γ-lactam, allowing for a high degree of stereocontrol. jyu.fi

Another approach utilizes α-amino acids as chiral starting materials. By protecting the amine group, the carboxylic acid can be manipulated and elongated. Ring closure can then be achieved through methods like radical cyclization, where the stereochemistry at the C2 position, derived from the natural amino acid, influences the stereochemical outcome of the cyclization. bham.ac.uk

The selective synthesis of tetrahydroisoquinoline and piperidine derivatives can also be achieved from substituted indenes or cyclopentenes. This process begins with an oxidative cleavage of the ring's olefin bond to produce reactive diformyl intermediates. A subsequent ring-closing step using a chiral amine, such as (R)- or (S)-α-methylbenzylamine, under reductive amination conditions facilitates the formation of the nitrogen-containing heterocycle with controlled stereochemistry. researchgate.net

Asymmetric hydrogenation is a powerful tool for establishing chirality in piperidine synthesis. okayama-u.ac.jp This technique often involves the use of chiral metal catalysts to selectively hydrogenate a prochiral substrate, such as a pyridine or a tetrahydropyridine, to yield an enantiomerically enriched piperidine.

Rhodium and iridium complexes with chiral phosphine (B1218219) ligands are commonly employed for the asymmetric hydrogenation of pyridinium (B92312) salts and other pyridine derivatives. dicp.ac.cnmdpi.com For example, rhodium catalysts have been used in the transfer hydrogenation of N-benzylpyridinium salts using a formic acid/triethylamine mixture as the hydrogen source. dicp.ac.cn The introduction of a chiral primary amine under these reducing conditions can induce transamination and chirality on the piperidine ring. dicp.ac.cn

An auxiliary-based method offers another route for asymmetric hydrogenation. A chiral oxazolidinone can be attached to the 2-position of a pyridine ring. Upon hydrogenation, typically with a palladium catalyst, the auxiliary shields one face of the pyridine ring, leading to the stereoselective formation of the piperidine. The auxiliary can then be cleaved tracelessly. dicp.ac.cn

The table below highlights some catalyst systems used in asymmetric hydrogenation for piperidine synthesis.

Catalyst SystemSubstrate TypeKey Features
[RhCp*Cl2]2 with KI and chiral amineN-benzylpyridinium saltsInduces asymmetry through in-situ formation of a chiral environment. dicp.ac.cn
Rhodium(I) complex with P-chiral bisphosphorus ligandTetrasubstituted enamidesAchieves enantioselective hydrogenation of carbocyclic and heterocyclic enamides. mdpi.com
Pd(OH)2/C with chiral oxazolidinone auxiliary2-substituted pyridinesAuxiliary-controlled diastereoselective hydrogenation followed by auxiliary removal. dicp.ac.cn
Iridium complexes with chiral diphosphine ligandsQuinolines and N-phosphinoyliminesEffective for the hydrogenation of various heteroaromatic compounds and imines. ajchem-b.com

The stereochemical outcome of a reaction can often be directed by choosing conditions that favor either the kinetically or thermodynamically controlled product. oup.commasterorganicchemistry.com

In the context of piperidine synthesis from dihydropyridine intermediates, the regiochemistry and diastereoselectivity of the final product can be tuned by the strength of the acid used for protonation. nih.gov Protonation at the α-position under kinetic control (fast, irreversible conditions) leads to one iminium ion intermediate, while protonation at the γ-position under thermodynamic control (reversible conditions allowing for equilibration to the most stable intermediate) yields a different iminium ion. nih.gov Subsequent nucleophilic addition to these distinct intermediates results in different regio- and diastereomeric piperidine products. X-ray crystallography has confirmed the formation of a boat-like conformation for the kinetically favored iminium ion and a more stable conformation for the thermodynamically favored one. nih.gov

This principle of kinetic versus thermodynamic control is a fundamental concept in organic synthesis. oup.com Kinetic control favors the product that is formed fastest, which usually proceeds through the lowest energy transition state. masterorganicchemistry.com In contrast, thermodynamic control, typically achieved at higher temperatures or with longer reaction times, favors the most stable product, regardless of the energy of the transition state leading to it. masterorganicchemistry.com The ability to selectively access either the kinetic or thermodynamic product provides a powerful tool for controlling the stereochemical and regiochemical outcome of a synthetic transformation.

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, is fundamental for identifying the functional groups and probing the conformational landscape of this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Conformational Analysis

FT-IR spectroscopy is a powerful tool for identifying the characteristic vibrational modes of the functional groups within this compound. The presence of both a primary amine (-NH₂) and a secondary amine (-NH-) gives rise to distinct stretching and bending vibrations.

The primary amine is characterized by a pair of N-H stretching bands in the region of 3400-3300 cm⁻¹, corresponding to the asymmetric and symmetric stretches, respectively. The N-H bending vibration, or scissoring motion, for the primary amine is typically observed in the 1650-1580 cm⁻¹ range. docbrown.info The secondary amine of the piperidine ring exhibits a single, generally weaker, N-H stretching band between 3350 and 3310 cm⁻¹.

The aliphatic C-H stretching vibrations from the propyl chain and the piperidine ring are expected in the 2950-2850 cm⁻¹ region. Furthermore, C-N stretching vibrations for both the primary and secondary amines will appear in the 1220-1020 cm⁻¹ range. docbrown.info The FT-IR spectrum of the closely related isomer, 3-(piperidin-1-yl)propylamine, shows characteristic peaks that support these expected ranges. researchgate.net

Conformational analysis of the piperidine ring can also be inferred from the FT-IR spectrum. The positions and intensities of certain bands, particularly in the fingerprint region (below 1500 cm⁻¹), are sensitive to the chair or boat conformation of the ring and the axial or equatorial orientation of the propylamino substituent.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)3400 - 3300
N-H StretchSecondary Amine (-NH-)3350 - 3310
C-H StretchAliphatic (ring & chain)2950 - 2850
N-H Bend (scissoring)Primary Amine (-NH₂)1650 - 1580
C-N StretchAliphatic Amines1220 - 1020

Raman Spectroscopy for Complementary Vibrational Assignments

Raman spectroscopy provides complementary information to FT-IR, as it is sensitive to vibrations that involve a change in polarizability. Non-polar bonds, such as the C-C backbone of the propyl chain and the piperidine ring, often produce strong Raman signals.

The symmetric C-H stretching vibrations are typically more intense in Raman spectra compared to their asymmetric counterparts. The C-N stretching vibrations also give rise to Raman bands, and their analysis can further confirm the structural framework. A study on the isomer 3-piperidino-propylamine reported its Raman spectrum, which, as expected, shows strong C-H and C-C stretching and bending modes. researchgate.net For this compound, the Raman spectrum would be instrumental in assigning the skeletal vibrations of the piperidine ring, aiding in conformational analysis. renishaw.commdpi.com

Table 2: Expected Raman Shifts for Key Vibrational Modes of this compound

Vibrational ModeFunctional GroupExpected Raman Shift (cm⁻¹)
C-H StretchAliphatic (ring & chain)2950 - 2850
C-C StretchPropyl & Piperidine Backbone1200 - 800
C-N StretchAliphatic Amines1220 - 1020
N-H StretchPrimary & Secondary Amines3400 - 3300

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of this compound in solution, providing detailed information about the carbon and proton environments.

Multi-dimensional NMR Techniques for Comprehensive Structural Confirmation (e.g., 2D ¹⁵N-based NMR)

While ¹H and ¹³C NMR provide fundamental information, multi-dimensional NMR techniques are essential for unambiguous assignment of all signals and for confirming the connectivity of the molecule. Techniques such as COSY (Correlation Spectroscopy) would reveal ¹H-¹H coupling networks, connecting adjacent protons on the propyl chain and within the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for correlating protons to their directly attached carbons and to carbons that are two or three bonds away, respectively. These experiments would definitively link the propyl chain to the C3 position of the piperidine ring.

Given the presence of two nitrogen atoms, ¹⁵N NMR spectroscopy, particularly in the form of 2D ¹H-¹⁵N HMBC, would provide invaluable information. This technique would allow for the direct observation of correlations between protons and the nitrogen atoms, confirming the location of the primary and secondary amine groups. mdpi.comfu-berlin.de The study of various piperidine derivatives has demonstrated the utility of these 2D NMR methods in detailed structural and stereochemical analysis. optica.orgoptica.orgresearchgate.net

Analysis of Chemical Shift Values for Protonation State and Electronic Environment

The chemical shifts of the protons and carbons in this compound are highly sensitive to the electronic environment and, notably, the protonation state of the two amine groups. As a diamine, the molecule can exist in different protonation states depending on the pH of the solution.

In a neutral or basic medium, the ¹H NMR spectrum would show signals for the protons on carbons adjacent to the nitrogen atoms (α-protons) at a certain chemical shift. Upon acidification, protonation of the amine groups will cause a significant downfield shift (to a higher ppm value) of the α-proton signals due to the deshielding effect of the positively charged nitrogen. rsc.orgpsu.edu

By monitoring the ¹³C and ¹⁵N chemical shifts as a function of pH, the pKa values for each amine group can be determined. The piperidine nitrogen and the primary amine nitrogen will have distinct pKa values, and the sequence of protonation can be established by observing which set of adjacent carbon and proton signals shifts first. acs.orgfu-berlin.de

Table 3: Predicted ¹H NMR Chemical Shift Ranges for this compound

Proton EnvironmentPredicted Chemical Shift (δ, ppm) (Neutral)Predicted Chemical Shift (δ, ppm) (Acidic)
-CH₂-NH₂ (propyl)~2.7~3.1
-CH- (piperidine, C3)~2.5 - 3.0~3.0 - 3.5
-CH₂-N- (piperidine, C2, C6)~2.5 - 3.0~3.0 - 3.5
-CH₂- (propyl & piperidine)~1.4 - 1.8~1.6 - 2.0
-NH₂ & -NH-Variable, broadBroad, downfield

Table 4: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon EnvironmentPredicted Chemical Shift (δ, ppm) (Neutral)Predicted Chemical Shift (δ, ppm) (Acidic)
-CH₂-NH₂ (propyl)~40 - 45~38 - 43
-CH- (piperidine, C3)~35 - 40~33 - 38
-CH₂-N- (piperidine, C2, C6)~50 - 55~48 - 53
-CH₂- (propyl & piperidine)~20 - 35~18 - 33

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Structure Confirmation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For saturated aliphatic amines like this compound, which lack extensive chromophores (i.e., systems of conjugated double bonds), significant absorption in the standard UV-Vis range (200-800 nm) is not expected.

The primary and secondary amine groups contain non-bonding electrons (n-electrons). These can undergo n → σ* (n to sigma antibonding) transitions. However, these transitions are high in energy and typically occur in the far-UV region, below 200 nm. nist.gov The absence of significant peaks in the 200-800 nm range would confirm the lack of chromophoric impurities and be consistent with the saturated aliphatic diamine structure of the molecule. Should any absorption be observed, it would likely be very weak and attributed to these n → σ* transitions at the lower end of the instrument's range.

Computational Chemistry and Molecular Modeling of 3 Piperidin 3 Yl Propylamine

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are instrumental in elucidating the electronic behavior and geometric structure of 3-Piperidin-3-yl-propylamine. Researchers employ various theoretical methods to predict its properties in the ground and excited states.

Density Functional Theory (DFT) Studies (e.g., DFT/B3LYP Methodologies)

Density Functional Theory (DFT) has become a primary tool for investigating the properties of relatively large molecules due to its balance of accuracy and computational cost. dergipark.org.tr For this compound, also referred to in literature as 3-piperidino-propylamine (3-pipa), DFT calculations have been performed to determine its molecular structure and vibrational properties. researchgate.netresearchgate.net

Specifically, the B3LYP (Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional) and BLYP methods, often paired with the 6-31G(d) basis set, have been utilized. researchgate.netresearchgate.net The B3LYP functional is particularly noted for its utility with aromatic and similar molecules, often showing excellent agreement between theoretical parameters and experimental X-ray diffraction data. jksus.org These DFT methods are applied to optimize the molecule's geometry and calculate its vibrational frequencies, providing a detailed picture of its energetic landscape. researchgate.net

Hartree-Fock Methods for Ground State Geometry Optimization

Alongside DFT, ab initio Hartree-Fock (HF) methods have been applied to study this compound. researchgate.netresearchgate.net The HF method, a foundational approach in quantum chemistry, has been used to calculate the molecule's geometry and vibrational frequencies in its ground state. researchgate.netresearchgate.net By employing the 6-31G(d) basis set, researchers have optimized the molecular structure to find its minimum energy conformation. researchgate.net Comparing the results from HF and DFT methods allows for a more comprehensive understanding of the molecule's properties, with DFT methods like B3LYP often showing better agreement with experimental values for optimized bond lengths. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Absorption Maxima

To investigate the electronic excited states and related properties, such as UV-Vis absorption spectra, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. researchgate.netjmaterenvironsci.com This approach is used to calculate the energies of electronic transitions, which correspond to the absorption maxima (λmax) observed experimentally. researchgate.net By applying the TD-DFT method, it is possible to evaluate oscillator strengths and understand the nature of the electronic transitions, such as ligand-to-polyoxometalate charge transfer (LPCT) in relevant compounds. researchgate.netresearchgate.net For molecules similar to this compound, TD-DFT calculations on the optimized ground-state geometry help in correlating the electronic structure with the observed optical properties. jmaterenvironsci.combohrium.com

Molecular Geometry and Vibrational Property Analysis

Computational analysis provides precise details on the three-dimensional arrangement of atoms and the vibrational modes of the this compound molecule.

Optimization of Bond Lengths, Bond Angles, and Dihedral Angles

A crucial aspect of computational analysis is the optimization of the molecule's geometry to find the most stable conformation. For this compound, calculations using HF, BLYP, and B3LYP methods with the 6-31G(d) basis set have been performed to determine its geometric parameters. researchgate.net The process involves systematically adjusting bond lengths, bond angles, and dihedral angles to minimize the total energy of the molecule. arxiv.orgrsc.org The resulting optimized structural data are found to be consistent with previously reported data for its constituent fragments, piperidine (B6355638) and propylamine (B44156). researchgate.net

Below is a table showcasing selected optimized geometric parameters for this compound, calculated using different theoretical methods.

ParameterBond/AngleHF/6-31G(d)BLYP/6-31G(d)B3LYP/6-31G(d)
Bond Length (Å)N1-C21.4611.4821.469
Bond Length (Å)C7-C81.5311.5511.540
Bond Length (Å)C8-C91.5341.5541.543
Bond Length (Å)C9-N101.4551.4771.464
Bond Angle (°)C6-N1-C2110.1111.9111.4
Bond Angle (°)C7-C8-C9111.9112.5112.3
Bond Angle (°)C8-C9-N10111.2111.5111.3
Dihedral Angle (°)N1-C7-C8-C9-178.5-179.3-179.0
Dihedral Angle (°)C7-C8-C9-N10178.1179.6178.9

Data sourced from a theoretical study on 3-piperidino-propylamine. Atom numbering is based on the study's defined molecular structure. researchgate.net

Theoretical Calculation of Vibrational Wavenumbers

The vibrational spectra of this compound have been analyzed through theoretical calculations, which predict the frequencies of its fundamental vibrational modes. researchgate.net These calculations, performed using DFT (B3LYP) and HF methods, are essential for interpreting experimental infrared (IR) and Raman spectra. researchgate.net The complete assignment of vibrational modes is achieved by correlating the calculated wavenumbers with the observed spectral bands, often aided by analyzing the total energy distribution (TED). nih.gov Studies show a good agreement between the vibrational frequencies calculated theoretically and those obtained from experimental FT-IR and Raman spectroscopy. researchgate.net

The table below presents a selection of calculated vibrational wavenumbers for key functional groups in the molecule.

Assignment (Mode)Calculated Wavenumber (cm⁻¹, B3LYP/6-31G(d))
NH₂ asym. stretch3499
NH₂ sym. stretch3412
CH₂ asym. stretch3020
CH₂ sym. stretch2948
NH₂ scissoring1625
CH₂ scissoring1492
C-N stretch1199

Data sourced from a theoretical and experimental vibrational spectroscopic study of 3-piperidino-propylamine. researchgate.netresearchgate.net

Chemical Reactivity Descriptors from Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to determine a variety of molecular properties known as chemical reactivity descriptors. researchgate.netmdpi.compsu.eduasrjetsjournal.org These descriptors, derived from the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—help to quantify and predict how a molecule will behave in a chemical reaction. researchgate.netdergipark.org.tr

Chemical potential (μ) in the context of conceptual DFT indicates the tendency of electrons to escape from a system. It is a crucial global reactivity descriptor that governs the direction of charge transfer in a reaction. researchgate.netmdpi.com A higher chemical potential (less negative value) suggests a greater tendency to donate electrons. It is calculated from the energies of the HOMO and LUMO as follows:

μ = (EHOMO + ELUMO) / 2

For the related isomer, 3-piperidino-propylamine, theoretical calculations determined its chemical potential, providing a quantitative measure of its electron-donating capability.

The electrophilicity index (ω) is a global reactivity descriptor that quantifies the ability of a molecule to accept electrons, acting as an electrophile. asrjetsjournal.orgresearchgate.net It measures the stabilization in energy when the system acquires an additional electronic charge from the environment. researchgate.net A higher electrophilicity index points to a greater capacity to act as an electron acceptor. It is defined as:

ω = μ² / (2η)

Where μ is the chemical potential and η is the chemical hardness. Calculations for analogues like 3-piperidino-propylamine have been performed to assess this property. researchgate.net

Chemical hardness (η) represents the resistance of a molecule to a change in its electron distribution or charge transfer. researchgate.netdergipark.org.tr It is a measure of the molecule's stability and reactivity; "hard" molecules have a large HOMO-LUMO gap and are less reactive, while "soft" molecules have a small gap and are more reactive. scirp.org It is calculated using the HOMO and LUMO energies:

η = (ELUMO - EHOMO) / 2

The global electrophilicity index, as mentioned above, is a key parameter derived from the chemical potential and hardness. researchgate.net It provides a comprehensive measure of a molecule's electrophilic nature. Studies on related piperidine derivatives utilize this index to compare the reactivity of different analogues and to understand how structural modifications influence their electron-accepting properties. scirp.orgsdu.dk

Table 1: Calculated Reactivity Descriptors for the Isomer 3-piperidino-propylamine (Note: The following data is for the isomer 3-(Piperidin-1-yl)propan-1-amine and is presented for illustrative purposes regarding the application of these computational methods.)

DescriptorSymbolCalculated Value (Illustrative)
Chemical Potentialμ[Data from theoretical studies on isomer]
Chemical Hardnessη[Data from theoretical studies on isomer]
Electrophilicity Indexω[Data from theoretical studies on isomer]

This table would be populated with specific values from a dedicated computational study on this compound when available.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Piperidine-Propylamine Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the physicochemical properties or structural features of a series of compounds with their biological activities. researchgate.netslideshare.net These models are fundamental in drug design for predicting the activity of new compounds and optimizing existing leads. uogqueensmcf.com

Linear Free Energy Related (LFER) Models (Hansch Analysis)

Hansch analysis is a classic LFER-based QSAR method that describes biological activity as a function of electronic, hydrophobic, and steric parameters of a molecule or its substituents. researchgate.netslideshare.net The general form of the Hansch equation is:

log(1/C) = k₁π + k₂σ + k₃Es + k₄

Where C is the concentration required for a given biological effect, π is the hydrophobicity parameter, σ is the Hammett electronic parameter, and Es is the Taft steric parameter.

A pertinent study by Roy and Leonard performed a Hansch analysis on a series of 3-(4-benzylpiperidin-1-yl)propylamine analogues as potent CCR5 receptor antagonists. acs.org This research exemplifies the application of LFER models to the piperidine-propylamine scaffold. The analysis explored the impact of various substituents on the phenyl ring. acs.org The study found that lipophilicity and the presence of electron-donating substituents were important for the binding affinity of these compounds to the CCR5 receptor. acs.org However, due to the diverse molecular features in the dataset, the traditional Hansch model had limitations in providing deeper insights, leading the researchers to also employ 3D-QSAR methods. acs.org

Table 2: Parameters Used in Hansch Analysis of Piperidine-Propylamine Analogues

Parameter TypeSpecific DescriptorSymbolRole in QSAR Model
HydrophobicityHydrophobicity constantπQuantifies the lipophilicity of substituents, affecting membrane passage and receptor binding. acs.org
ElectronicHammett electronic parameterσDescribes the electron-donating or electron-withdrawing nature of substituents. acs.org
StericMolar Refractivity / STERIMOLMR / EsAccounts for the size and shape of substituents, which can influence receptor fit. acs.org

This analysis underscores how computational models, from quantum chemical descriptors to QSAR, provide a framework for understanding and predicting the chemical and biological properties of this compound and its derivatives.

Three-Dimensional QSAR (3D-QSAR) Approaches for Conformational and Field Effects

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are pivotal for understanding how the three-dimensional properties of a molecule influence its biological activity. These approaches analyze the relationship between the 3D structural features of a series of compounds and their measured biological effects, such as binding affinity to a receptor. For analogous compounds like 3-(4-benzylpiperidin-1-yl)-N-phenylpropylamine derivatives, which are potent CCR5 antagonists, 3D-QSAR techniques have been successfully applied to elucidate key structural requirements for activity. nih.govacs.orgacs.org These methods include Molecular Shape Analysis (MSA), Receptor Surface Analysis (RSA), and Molecular Field Analysis (MFA). nih.govacs.org

Molecular Shape Analysis (MSA) is a 3D-QSAR technique that correlates the biological activity of compounds with their three-dimensional shape descriptors. In a study of analogous piperidine-propylamine derivatives, MSA provided the best statistical model for predicting binding affinity to the CCR5 receptor. nih.govacs.org The analysis highlighted several key shape and electronic features that govern the interaction.

Key findings from the MSA on these related compounds indicated that:

Relative Negative Charge (RNCG): Substituents possessing a high relative negative charge value were associated with greater binding affinity. nih.govacs.org

Molecular Dimensions: An increase in the molecule's length along a specific axis (Lz) was beneficial for activity, whereas an increase in the molecular shadow area in another plane (Sxz) was detrimental. nih.govacs.org

Volume and Area: An increase in the van der Waals area and the molecular volume was conducive to higher binding affinity. nih.govacs.org

Chirality: The presence of a chiral center was found to make the molecule less active in the studied series. nih.govacs.org

Table 1: Key Molecular Shape Analysis (MSA) Descriptors and Their Influence on Binding Affinity for Analogous Piperidine Derivatives nih.govacs.org
MSA DescriptorInfluence on Binding AffinityExample/Explanation
Relative Negative Charge (RNCG)PositiveSubstituents with high RNCG values enhance binding.
Relative Negative Charge Surface Area (RNCS)NegativeDetrimental for activity, as seen with R2 = 3,4-Cl2 substituents.
Length in Z-dimension (Lz)PositiveConducive for binding, e.g., with an R3 = sulfonylmorpholino group.
Molecular Shadow in XZ plane (Sxz)NegativeDetrimental for binding affinity.
Van der Waals Area & Molecular VolumePositiveAn increase in these parameters is conducive for binding.
Presence of Chiral CenterNegativeLeads to lower activity in the analyzed series.

Receptor Surface Analysis (RSA) is another 3D-QSAR method that models the receptor's binding site surface. It evaluates the complementarity between the ligand's surface properties (like hydrophobicity and electrostatic potential) and the receptor. For the series of 3-(4-benzylpiperidin-1-yl)propylamine derivatives, the RSA model emphasized the significance of hydrophobicity and charge distribution across different regions of the molecules for effective binding. nih.govacs.org While MSA provided the most statistically robust model in that specific study, RSA contributed valuable insights into the nature of the ligand-receptor surface interactions. acs.org

Molecular Field Analysis (MFA), a technique often used in 3D-QSAR, calculates the steric and electrostatic fields surrounding a set of aligned molecules. The resulting field values at various grid points are then correlated with biological activity. The MFA-derived equations for analogous piperidine compounds demonstrated the interaction energies at these different grid points, providing a map of where positive or negative steric and electrostatic interactions influence binding affinity. nih.govacs.orgresearchgate.net This method helps to visualize the regions in space where modifications to the molecular structure could lead to improved activity.

Molecular Docking Simulations for Protein-Ligand Interaction Prediction

Molecular docking is a computational simulation technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This prediction is crucial for understanding the binding mode and affinity of a ligand like this compound to a potential biological target.

The process involves placing the ligand into the binding site of the protein and evaluating the interaction energy for different conformations and orientations. The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov For instance, in simulations of related compounds, docking studies have suggested that piperidine moieties can form critical hydrogen bonds with amino acid residues like asparagine or interact with key tyrosine residues within a binding pocket. nih.gov

While a specific docking study for this compound is not detailed in the available literature, the general methodology would follow a standard procedure.

Table 2: Conceptual Steps for Molecular Docking of this compound
StepDescriptionExpected Outcome
1. Target Selection & PreparationA relevant protein target (e.g., a receptor or enzyme known to bind piperidine-containing ligands) is selected and its 3D structure is prepared by removing water molecules and adding hydrogen atoms.A prepared, valid 3D structure of the target protein.
2. Ligand PreparationThe 3D structure of this compound is generated and energy-minimized to find its most stable conformation.An optimized, low-energy 3D structure of the ligand.
3. Docking SimulationA docking algorithm systematically samples various positions and orientations of the ligand within the protein's binding site.A set of possible binding poses (conformations and orientations).
4. Scoring and AnalysisA scoring function estimates the binding affinity for each pose. The top-ranked poses are analyzed to identify key intermolecular interactions (e.g., hydrogen bonds, ionic interactions, hydrophobic contacts).A predicted binding energy (affinity) and a detailed map of the ligand-protein interactions for the most likely binding mode.

This type of simulation is instrumental in rational drug design, allowing for the virtual screening of compounds and providing hypotheses about structure-activity relationships that can be tested experimentally. researchgate.net

Biological Activity and Mechanistic Pharmacology of 3 Piperidin 3 Yl Propylamine Derivatives

Receptor Modulatory Activities and Binding Affinities

Derivatives of the 3-piperidin-3-yl-propylamine scaffold have been identified as potent ligands for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein involved in the modulation of various neurotransmitter systems. These derivatives exhibit a range of activities, from antagonism to agonism, highlighting the chemical tractability of the core structure for fine-tuning pharmacological effects.

Research has shown that specific structural modifications to the piperidine (B6355638) ring and the propylamine (B44156) side chain significantly influence the affinity and functional activity at the σ1 receptor. For instance, a series of piperidine propionamide (B166681) derivatives were designed and synthesized as potent σ1 receptor antagonists. nih.gov One notable compound from this series, N-(2-(4-(4-fluorobenzyl) piperidin-1-yl) ethyl)-N-(4-methoxy-phenyl) propionamide, demonstrated a high affinity for the σ1 receptor with a Ki value of 1.86 nM. nih.gov

Furthermore, studies on dual-acting ligands have revealed the potential of piperidine derivatives to concurrently modulate both histamine (B1213489) H3 and sigma-1 receptors. acs.orgacs.orgunisi.it In a series of 4-pyridylpiperidine derivatives, high affinity for the σ1 receptor was observed, with Ki values as low as 3.3 nM. acs.org The nature of the substituent on the piperidine ring was found to be a critical determinant of σ1 receptor affinity. acs.org Molecular modeling studies have provided insights into the putative binding interactions responsible for the high affinity of these ligands. acs.org

Interestingly, some polycyclic compounds incorporating a piperidine moiety have also demonstrated significant σ1 receptor affinity, which is correlated with their ability to inhibit voltage-gated calcium channels (VGCC). openmedicinalchemistryjournal.com This suggests a potential link between σ1 receptor antagonism and the modulation of calcium homeostasis. The development of selective S1R antagonists is of particular interest for therapeutic applications, as pan-sigma modulators may have off-target effects. mdpi.com

Table 1: Sigma-1 Receptor Binding Affinities of this compound Derivatives

Compound Structure Ki (nM) for σ1 Receptor Activity Reference
N-(2-(4-(4-fluorobenzyl) piperidin-1-yl) ethyl)-N-(4-methoxy-phenyl) propionamide N-aryl propionamide with a 4-substituted piperidine ring 1.86 Antagonist nih.gov
4-Pyridylpiperidine derivative 4-pyridylpiperidine core 3.3 Not specified acs.org
Unsubstituted piperidine derivative Unsubstituted piperidine core 4.8 Not specified acs.org

The this compound scaffold has also served as a template for the development of ligands targeting the mu-opioid receptor (MOR), a key player in pain modulation. Fentanyl, a potent synthetic phenylpiperidine derivative, is a well-known mu-selective opioid agonist. nih.gov The development of novel MOR agonists with improved pharmacological profiles remains an active area of research.

A series of piperidine propionamide derivatives were designed to act as dual σ1 receptor antagonists and MOR agonists. nih.gov The lead compound from this series, N-(2-(4-(4-fluorobenzyl) piperidin-1-yl) ethyl)-N-(4-methoxy-phenyl) propionamide, exhibited high affinity for the MOR with a Ki value of 2.1 nM. nih.gov This dual activity profile is being explored for the treatment of neuropathic pain. nih.gov

Research into endomorphin-2 (EM-2) analogs, which are selective MOR agonists, has also incorporated piperidine-like structures to enhance potency. frontiersin.org Furthermore, studies on mixed NOP/opioid receptor agonists have utilized peptide structures that can be conceptually related to the pharmacophoric elements of piperidine-based MOR ligands. unicatt.it The MOR is the primary target for most opioid analgesics, and the development of agonists with specific signaling properties (biased agonism) is a current strategy to separate therapeutic effects from adverse side effects. nih.govresearchgate.net

Table 2: Mu-Opioid Receptor Binding Affinities of this compound Derivatives

Compound Structure Ki (nM) for μ Receptor Activity Reference
N-(2-(4-(4-fluorobenzyl) piperidin-1-yl) ethyl)-N-(4-methoxy-phenyl) propionamide N-aryl propionamide with a 4-substituted piperidine ring 2.1 Agonist nih.gov

Derivatives of this compound have emerged as a significant class of histamine H3 receptor (H3R) antagonists. The H3R is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters, making it an attractive target for various central nervous system disorders.

A variety of structural modifications on the 3-piperidinopropoxy scaffold have been explored to optimize H3R affinity and antagonist activity. For instance, 4-(3-piperidinopropoxy)phenyl derivatives have been identified as potent H3R ligands, with Ki values reaching as low as 0.42 nM for the human H3 receptor. ingentaconnect.com The introduction of a triazole moiety into the 3-(4-(4H-1,2,4-triazol-4-yl)phenoxy)-propylamine skeleton has also yielded potent H3R antagonists. tandfonline.com Specifically, piperidine derivatives within this series, such as 1-(3-(4-(3-Phenyl-4H-1,2,4-triazol-4-yl)phenoxy)propyl)piperidine, displayed high H3R antagonistic activities with IC50 values in the nanomolar range. tandfonline.com

Ether derivatives of 3-piperidinopropan-1-ol have also been extensively investigated, showing moderate to high in vitro affinities for the recombinant human H3 receptor. nih.gov The 4-(1,1-dimethylpropyl)phenyl ether derivative, for example, exhibited a Ki of 8.4 nM. nih.gov Furthermore, the bioisosteric replacement of a phenyl ring with a kojic acid-derived scaffold in H3R antagonists has been explored to modify pharmacokinetic properties. jst.go.jp

Table 3: Histamine H3 Receptor Binding Affinities of this compound Derivatives

Compound Class/Derivative Ki (nM) or IC50 (µM) for hH3 Receptor Activity Reference
4-(3-piperidinopropoxy)phenyl derivatives Ki up to 0.42 nM Ligand ingentaconnect.com
1-(3-(4-(4H-1,2,4-triazol-4-yl)phenoxy)propyl)piperidine derivative IC50 = 0.127 µM Antagonist tandfonline.com
1-(3-(4-(3-Phenyl-4H-1,2,4-triazol-4-yl)phenoxy)propyl)piperidine IC50 = 7.81 nM Antagonist tandfonline.com
1-(3-(4-(3-(4-chlorophenyl)-4H-1,2,4-triazol-4-yl)phenoxy)propyl)piperidine IC50 = 5.92 nM Antagonist tandfonline.com
4-(1,1-dimethylpropyl)phenyl ether of 3-piperidinopropan-1-ol Ki = 8.4 nM Antagonist nih.gov

The versatility of the this compound scaffold extends to its interaction with various serotonin (B10506) (5-HT) receptor subtypes, which are implicated in a wide range of physiological and pathological processes.

5-HT1B and 5-HT1D Receptors: Derivatives of 3-[3-(piperidin-1-yl)propyl]indoles have been synthesized as selective 5-HT1D receptor agonists. nih.gov Due to the high sequence homology between 5-HT1B and 5-HT1D receptors, many ligands exhibit affinity for both subtypes. acs.org The development of selective agonists for these receptors is a key area of research for conditions like migraine. acs.org Studies on 2-aminotetralin derivatives have provided insights into the molecular determinants for selective binding at 5-HT1A, 5-HT1B, and 5-HT1D receptors. acs.org

5-HT3A Receptors: The 5-HT3 receptor is a ligand-gated ion channel, and its antagonists are used to manage nausea and vomiting. While direct studies on this compound derivatives as 5-HT3A ligands are less common, related piperidine-containing compounds have been investigated. For instance, cannabinoids have been shown to directly inhibit human 5-HT3A receptors through a potential allosteric modulatory site. nih.gov This highlights the potential for piperidine-like structures to interact with this ion channel.

Other Serotonin Receptors: Novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives have been designed as "biased agonists" of 5-HT1A receptors, showing high affinity and selectivity. acs.org The 3-(5-substituted-1H-indol-3-yl)pyrrolidine-2,5-dione scaffold, which can be seen as a more complex analog, has been explored for dual affinity at the 5-HT1A receptor and the serotonin transporter (SERT). researchgate.net

Table 4: Serotonin Receptor Interactions of this compound Related Derivatives

Receptor Subtype Compound Class/Derivative Activity Reference
5-HT1D Fluorinated 3-[3-(piperidin-1-yl)propyl]indoles Selective Agonist nih.gov
5-HT1A, 5-HT1B, 5-HT1D 2-Aminotetralin derivatives Agonist acs.org
5-HT1A 1-(1-Benzoylpiperidin-4-yl)methanamine derivatives Biased Agonist acs.org
5-HT1A/SERT 3-(5-substituted-1H-indol-3-yl)pyrrolidine-2,5-dione derivatives Dual Affinity researchgate.net

The tachykinin NK3 receptor is a G protein-coupled receptor that is preferentially activated by the neuropeptide neurokinin B. Antagonists of the NK3 receptor are being investigated for their potential in treating a variety of disorders, including those of the central nervous system.

A notable example of a potent and selective tachykinin NK3 receptor antagonist is SR 142801, which is (S)-(N)-(1-(3-(1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl) propyl)-4-phenylpiperidin-4-yl)-N-methylacetamide. nih.govnih.gov This compound demonstrates high affinity for NK3 binding sites in both peripheral and central tissues. nih.gov Functional studies have confirmed its potent uncompetitive antagonism at tachykinin NK3 receptors. nih.gov The stereoselectivity of this interaction is highlighted by the fact that its enantiomer, SR 142806, is significantly less potent. nih.gov

The development of non-peptide NK3 antagonists based on the piperidine scaffold continues to be an area of interest for pharmaceutical research. justia.com In silico ADME/T analysis of novel NK3 receptor antagonists is being used to predict their pharmacokinetic properties and guide the development of new therapeutic agents. scielo.org.co

Table 5: Tachykinin NK3 Receptor Antagonism by a this compound Derivative

Compound Apparent KB (nM) Activity Reference
SR 142801 3.2 Uncompetitive Antagonist nih.gov

The C-C chemokine receptor type 5 (CCR5) is a crucial co-receptor for the entry of R5-tropic strains of HIV-1 into host cells, making it a prime target for the development of antiviral therapies. mdpi.comgoogle.com A number of this compound derivatives have been investigated as CCR5 antagonists.

Quantitative structure-activity relationship (QSAR) studies have been performed on a series of 3-(4-benzylpiperidin-1-yl)-N-phenylpropylamine derivatives to understand the structural requirements for potent CCR5 antagonism. nih.govacs.org These analyses have highlighted the importance of physicochemical properties such as hydrophobicity, electronic effects, and steric parameters for binding affinity. nih.govacs.org For instance, lipophilicity and the presence of electron-donating substituents were found to be important for binding. nih.govacs.org

Further research into piperidine-4-carboxamide derivatives led to the discovery of potent CCR5 antagonists with low to sub-nanomolar activity. researchgate.net The introduction of small hydrophobic substituents on a central phenyl ring was found to increase binding affinity. researchgate.net Similarly, the development of substituted 1-(3,3-diphenylpropyl)-piperidinyl amides and ureas has yielded compounds with significant CCR5 binding affinity. nih.govresearchgate.net

Table 6: CCR5 Receptor Antagonism by this compound Derivatives

Compound Class Key Findings Reference
3-(4-benzylpiperidin-1-yl)-N-phenylpropylamine derivatives Lipophilicity and electron-donating substituents enhance binding affinity. nih.govacs.org
Piperidine-4-carboxamide derivatives Small hydrophobic substituents on a central phenyl ring increase binding affinity, leading to low to sub-nanomolar antagonists. researchgate.net
1-(3,3-diphenylpropyl)-piperidinyl amides and ureas Identified as a class of compounds with significant CCR5 binding affinity. nih.govresearchgate.net

Renin Enzyme Inhibition

The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure and cardiovascular homeostasis. Renin, an aspartyl protease, catalyzes the rate-limiting step of this cascade, making it a prime target for the development of antihypertensive therapies. nih.govresearchgate.net A series of piperidine-based derivatives have been designed and optimized as potent renin inhibitors. nih.gov

Structure-based drug design has been instrumental in the development of these inhibitors. For instance, new pyrimidine (B1678525) derivatives were designed to enhance the renin inhibitory activity of a previously identified fragment. nih.govresearchgate.net By introducing a basic amine, which is essential for interacting with the two aspartic acids in the catalytic site of renin, and by optimizing the S1/S3 binding elements, a significant increase in inhibitory potency was achieved. nih.govresearchgate.net This optimization led to the discovery of N-(piperidin-3-yl)pyrimidine-5-carboxamide derivatives that are highly potent renin inhibitors. nih.gov One such derivative demonstrated a 65,000-fold increase in potency compared to the initial lead compound, achieved by the addition of only seven heavy atoms. researchgate.net These compounds also showed excellent selectivity over other aspartyl proteases. nih.gov

Further optimization of the P3 renin sub-pocket in a different series of piperidine-based inhibitors led to the discovery of compounds that are not only potent but also bioavailable and orally active at low doses in a transgenic rat model of hypertension. nih.gov

Table 1: Renin Inhibitory Activity of Selected Piperidine Derivatives

Compound Description Inhibitory Activity Reference
N-(piperidin-3-yl)pyrimidine-5-carboxamide 14 A highly potent renin inhibitor developed through structure-based drug design. IC50 < 1 nM researchgate.net
Compound 9 A bioavailable and orally active renin inhibitor. Data not specified nih.gov

| Compound 41 | A bioavailable and orally active renin inhibitor. | Data not specified | nih.gov |

PCSK9 mRNA Translation Inhibition

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol metabolism. It promotes the degradation of the low-density lipoprotein (LDL) receptor, leading to increased levels of LDL cholesterol in the plasma. google.comresearchgate.net Inhibiting PCSK9 is a validated strategy for lowering LDL cholesterol and reducing the risk of cardiovascular disease. researchgate.netnih.gov While monoclonal antibodies that block the interaction of PCSK9 with the LDL receptor are available, there is significant interest in developing small molecule inhibitors. researchgate.net

One approach to small molecule PCSK9 inhibition is to block the translation of PCSK9 mRNA into protein. google.comnih.gov This strategy has the potential advantage of reducing intracellular PCSK9 levels, which may have additional benefits such as reducing the secretion of very low-density lipoprotein (VLDL). google.com A class of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides has been identified as small molecule inhibitors of PCSK9 mRNA translation. researchgate.net Optimization of a hit compound from this series led to the identification of derivatives with improved potency, physicochemical properties, and off-target pharmacology. nih.gov These efforts have yielded compounds with suitable profiles for in vivo evaluation. nih.gov

Monoamine Oxidase (MAO) Inhibition (MAO-A, MAO-B Selectivity)

Monoamine oxidases (MAOs) are a family of enzymes that catalyze the oxidative deamination of monoamine neurotransmitters, such as dopamine (B1211576), serotonin, and norepinephrine. nih.govnih.gov There are two main isoforms, MAO-A and MAO-B, which differ in their substrate selectivity and inhibitor specificity. nih.gov MAO inhibitors are used in the treatment of depression and neurodegenerative diseases like Parkinson's disease. nih.govmdpi.com

Piperidine and its derivatives have been explored as scaffolds for the development of MAO inhibitors. nih.gov For example, a series of pyridazinobenzylpiperidine derivatives were synthesized and evaluated for their ability to inhibit MAO-A and MAO-B. mdpi.com Most of these compounds showed a higher inhibitory activity against MAO-B than MAO-A. mdpi.com In another study, piperine, a natural product containing a piperidine ring, and its derivatives were investigated as MAO inhibitors. nih.gov Some of these derivatives were found to be significant inhibitors of human MAO-A (hMAO-A), while others were more potent against human MAO-B (hMAO-B). nih.gov The selectivity of these inhibitors is an important factor in their therapeutic potential.

Table 2: MAO Inhibitory Activity of Selected Piperidine Derivatives

Compound Target IC50 (µM) Selectivity Index (SI) for MAO-B Reference
Compound S5 MAO-B 0.203 19.04 mdpi.com
Compound S16 MAO-B 0.979 Not specified mdpi.com
Compound S15 MAO-A 3.691 Not specified mdpi.com
Compound 7 hMAO-A 15.38 Not specified nih.gov
Compound 17c hMAO-A 16.11 Not specified nih.gov
Compound 15 hMAO-B Not specified Not specified nih.gov
Compound 5 hMAO-B Not specified Not specified nih.gov

| Compound 17b | hMAO-B | Not specified | Not specified | nih.gov |

Dual-specificity Tyrosine Phosphorylation-Regulated Kinase-1A (Dyrk1a) Inhibition

Dual-specificity tyrosine phosphorylation-regulated kinase 1A (Dyrk1A) is a protein kinase involved in a wide range of cellular processes, including brain development, neurodegeneration, and pancreatic β-cell proliferation. nih.govcore.ac.uk As such, Dyrk1A has emerged as an attractive therapeutic target for various diseases, including diabetes and Alzheimer's disease. nih.govcsic.es Inhibition of Dyrk1A in pancreatic β-cells has been shown to promote their proliferation and enhance glucose-stimulated insulin (B600854) secretion. nih.gov

Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP) Inhibition

Low molecular weight protein tyrosine phosphatase (LMPTP) is a key negative regulator of insulin signaling and has been implicated in metabolic diseases such as obesity and diabetes. google.comnih.govmdpi.com Inhibition of LMPTP is therefore considered a promising therapeutic strategy for these conditions. google.comnih.gov

A specific derivative containing a 3-(piperidin-1-yl)propylamino group, N,N-diethyl-4-(4-((3-(piperidin-1-yl)propyl)amino)quinolin-2-yl)benzamide, has been identified as a potent and orally bioavailable LMPTP inhibitor. nih.govmdpi.comsci-hub.se This compound has been shown to bind to the phospho-cysteine intermediate of LMPTP and fully occupy the active site, thereby preventing the hydrolysis step in the catalytic cycle. nih.govsci-hub.se Studies have shown that both global and liver-specific depletion of LMPTP can protect mice from diet-induced diabetes. mdpi.com

Table 3: LMPTP Inhibitory Activity of a Selected Piperidine Derivative

Compound Description Mechanism of Action Reference

| N,N-diethyl-4-(4-((3-(piperidin-1-yl)propyl)amino)quinolin-2-yl)benzamide | An orally bioavailable and effective LMPTP inhibitor. | Binds to the LMPTP phospho-cysteine intermediate and occupies the active site. | nih.govmdpi.comsci-hub.se |

NLRP3 Inflammasome Inhibition

The NOD-like receptor protein 3 (NLRP3) inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by triggering the production of pro-inflammatory cytokines such as IL-1β and IL-18. google.comnih.govgoogle.com Dysregulation of the NLRP3 inflammasome has been linked to a wide range of inflammatory diseases, making it an important therapeutic target. google.comnih.govnih.gov

The activation of the NLRP3 inflammasome is a two-step process involving a priming signal followed by an activation signal. nih.govgoogle.com Small molecule inhibitors of the NLRP3 inflammasome are being developed to treat these inflammatory conditions. nih.govepo.org Some of these inhibitors are based on a piperidine scaffold. For example, certain sulphonylurea derivatives containing a piperidin-3-yl moiety have been reported to inhibit the function of the NLRP3 inflammasome. epo.org Additionally, other piperidine derivatives have been investigated as potential NLRP3 inhibitors, highlighting the versatility of this structural motif in the design of anti-inflammatory agents. google.com

Enzymatic Activity Modulation

The this compound scaffold and its related piperidine structures are key components in the design of molecules that can modulate the activity of a diverse range of enzymes. nih.govmdpi.com As detailed in the preceding sections, these derivatives have been shown to act as inhibitors of several important enzyme classes.

The ability of these compounds to modulate enzymatic activity stems from the structural and chemical properties of the piperidine ring. It can act as a scaffold to correctly position other functional groups for interaction with the active site of an enzyme. The nitrogen atom in the piperidine ring can be protonated at physiological pH, allowing it to form ionic interactions with acidic residues in the enzyme's active site, as seen in the case of renin inhibitors. nih.govresearchgate.net

Furthermore, the flexibility of the piperidine ring allows it to adopt different conformations, which can be advantageous for fitting into specific binding pockets. The 3-propylamine side chain provides an additional point of interaction and can be modified to fine-tune the potency and selectivity of the inhibitor.

Beyond the enzymes already discussed, piperidine derivatives have also been developed to modulate the activity of other enzymes, such as cholinesterases. For example, donepezil, a piperidine derivative, is a reversible acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease. mdpi.com This further underscores the broad utility of the piperidine scaffold in the development of enzyme modulators for a variety of therapeutic applications. nih.govmdpi.com

Modulation of Neurotransmitter Systems and Associated Mechanisms

Derivatives of this compound and related piperidine-containing compounds have been investigated for their ability to modulate various neurotransmitter systems within the central nervous system (CNS). This modulation is primarily achieved through interactions with specific receptors and enzymes that regulate the release and activity of key neurotransmitters.

A significant area of research has focused on piperidine derivatives as antagonists or inverse agonists of the histamine H3 receptor (H3R). mdpi.comnih.gov The H3R is a presynaptic autoreceptor and heteroreceptor that controls the release of histamine and other crucial neurotransmitters. mdpi.com By blocking this receptor, these compounds can enhance neurotransmission, which is a potential therapeutic strategy for neurological disorders characterized by neurotransmitter deficits. mdpi.comnih.gov The H3 receptor has been shown to regulate the release of histamine, acetylcholine (B1216132), norepinephrine, dopamine, serotonin, glutamate, and gamma-aminobutyric acid (GABA). mdpi.comnih.gov Consequently, H3R antagonists can elevate the levels of these neurotransmitters in the synaptic cleft, which may help improve cognitive functions and attention. mdpi.com

For instance, the non-imidazole H3 receptor antagonist JNJ-5207852, which contains a piperidine moiety, has demonstrated high affinity for both rat and human H3 receptors and is noted to increase the release of neurotransmitters. nih.gov Similarly, other 4-oxypiperidine derivatives have been designed as H3R antagonists with the dual purpose of also inhibiting cholinesterases, thereby enhancing cholinergic neurotransmission through a complementary mechanism. nih.gov

Beyond the histaminergic system, certain piperidine derivatives have been developed as modulators of dopamine neurotransmission. google.com These compounds aim to treat dopamine-mediated disorders by influencing dopamine pathways, which are essential for motor, cognitive, and emotional functions. google.com Some piperidine compounds also exhibit activity as monoamine neurotransmitter re-uptake inhibitors. google.com

Furthermore, some piperidine derivatives function as cholinesterase inhibitors. mdpi.com Donepezil, a well-known piperidine derivative, reversibly inhibits acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine. mdpi.com This inhibition leads to increased levels of acetylcholine in the brain, a key mechanism in managing symptoms of Alzheimer's disease. nih.govmdpi.com

Recent studies have also explored dual-targeting piperidine derivatives that act as antagonists for both the histamine H3 receptor and the sigma-1 (σ1) receptor. acs.orgacs.org The σ1 receptor is involved in various cellular functions, including the modulation of neurotransmission, and dual-antagonism may offer novel therapeutic avenues for conditions like neuropathic pain. acs.org

Table 1: Modulation of Neurotransmitter Systems by Piperidine Derivatives

TargetMechanism of ActionAffected Neurotransmitter(s)Potential Therapeutic ApplicationReference(s)
Histamine H3 Receptor (H3R)Antagonism/Inverse AgonismHistamine, Acetylcholine, Dopamine, Norepinephrine, Serotonin, Glutamate, GABACognitive Disorders, ADHD, Alzheimer's Disease, Schizophrenia mdpi.comnih.govnih.gov
Dopamine Transporters/ReceptorsModulation of Dopamine NeurotransmissionDopamineDopamine-Mediated CNS Disorders google.com
Acetylcholinesterase (AChE)Enzyme InhibitionAcetylcholineAlzheimer's Disease nih.govmdpi.com
H3R and Sigma-1 (σ1) ReceptorDual AntagonismHistamine and others (via H3R), Modulation by σ1RNeuropathic Pain acs.orgacs.org

Mechanisms of Inhibition of Inflammatory Response Pathways (e.g., IL-1β and NF-κB Downregulation)

The anti-inflammatory properties of piperidine derivatives are often linked to their ability to inhibit key signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) pathway, which plays a critical role in inflammation and cancer. nih.govnih.gov NF-κB activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines like Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.gov

One mechanism by which piperidine-related compounds exert their anti-inflammatory effects is through the direct inhibition of IκB kinase (IKK), a crucial enzyme complex for NF-κB activation. nih.gov For example, the curcumin (B1669340) analog 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31), which features a piperidone core structure, has been shown to be a potent inhibitor of IKKβ. nih.gov By inhibiting IKKβ, EF31 prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov This action blocks the nuclear translocation of NF-κB and suppresses the expression of its downstream target genes, including IL-1β, IL-6, and TNF-α. nih.gov Studies comparing EF31 to related compounds found it to be a significantly more potent inhibitor of LPS-induced NF-κB activity. nih.gov

Derivatives of piperidine can also interfere with the inflammatory cascade at the level of cytokine signaling. mdpi.comresearchgate.net Interleukin-1β exerts its pro-inflammatory effects by binding to its receptor, IL-1R1, which initiates a signaling cascade that often involves the recruitment of the MyD88 adapter protein and subsequent NF-κB activation. nih.govfrontiersin.org Some small molecules have been designed to modulate the interaction between IL-1β and its receptor, thereby downregulating the inflammatory response. mdpi.comresearchgate.net For instance, derivatives of 2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine (DPIE) have been shown to modulate the production of pro-inflammatory cytokines in IL-1β-stimulated cells, suggesting an effect on the IL-1β:IL1R1 binding affinity. mdpi.com

Furthermore, some piperidine derivatives exhibit anti-inflammatory activity by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. nih.gov For example, certain pyrazolyl-thiazolone compounds incorporating a piperidine moiety showed inhibitory activity against COX-2 and 15-LOX. nih.gov

Table 2: Mechanisms of Inflammatory Pathway Inhibition by Piperidine Derivatives

Target Pathway/MoleculeSpecific MechanismKey Downregulated MediatorsCompound Class ExampleReference(s)
NF-κB Signaling Pathway Inhibition of IκB Kinase β (IKKβ)NF-κB, IL-1β, IL-6, TNF-αCurcumin analog with piperidone core (EF31) nih.gov
Inhibition of NF-κB Nuclear TranslocationPro-inflammatory cytokinesCurcumin analog with piperidone core (EF31) nih.gov
IL-1β Signaling Modulation of IL-1β:IL-1R1 BindingIL-6, IL-8DPIE Derivatives mdpi.comresearchgate.net
Eicosanoid Synthesis Inhibition of COX-2 and 15-LOX enzymesProstaglandins, LeukotrienesPyrazolyl-thiazolones with piperidine moiety nih.gov

Structure Activity Relationship Sar and Structural Optimization of 3 Piperidin 3 Yl Propylamine Scaffolds

Influence of Piperidine (B6355638) Ring Substitutions on Biological Activity and Selectivity

The piperidine ring is a fundamental component of numerous ligands targeting G-protein coupled receptors (GPCRs) and other biological targets. Substitutions on this ring can dramatically alter a compound's biological activity and selectivity.

Impact of Substituents on Receptor Binding Affinity and Specificity

The nature and position of substituents on the piperidine ring are critical determinants of receptor binding affinity and specificity. For instance, in the context of histamine (B1213489) H3 receptor (H3R) ligands, an unsubstituted piperidine ring in the basic part of the molecule is often influential for high affinity. A comparison between compounds with an unsubstituted piperidine ring and their 4-pyridyl analogues revealed higher affinity for the former at the human H3R. acs.org Similarly, for serotonin (B10506) 5-HT2A receptors, piperidine-containing fragments generally confer high affinity. acs.org

The introduction of specific substituents can fine-tune selectivity. For example, in a series of serotonin receptor antagonists, benzofuranone- and thiotetralonepiperidine derivatives were found to be highly selective for the 5-HT2A receptor over 5-HT2C and 5-HT2B receptors, respectively. acs.org In the development of CCR5 antagonists, it was noted that substituents with higher fractional charged partial surface area, such as an N-methylsulfonylpiperidin-4-yl group at the R1 position, exhibit better binding affinity than those like 4-chlorophenylamino. nih.gov Conversely, unsubstituted piperidines at the same position showed lower binding affinity. nih.gov

Furthermore, research on dual histamine H3 and sigma-1 (σ1) receptor ligands has shown that the piperidine moiety is a critical structural feature for this dual activity. nih.gov The presence of electron-donating groups, such as methyl groups, on the piperidine ring can maintain high affinity for multiple targets. mdpi.com

The following table summarizes the impact of various piperidine ring substitutions on receptor affinity for different targets.

Target ReceptorSubstitution on Piperidine RingEffect on Affinity
Histamine H3 ReceptorUnsubstitutedHigh affinity acs.org
Histamine H3 Receptor4-pyridyl substitutionDecreased affinity compared to unsubstituted acs.org
Serotonin 5-HT2A ReceptorBenzofuranone moietyHigh affinity and selectivity acs.org
Serotonin 5-HT2A ReceptorThiotetralone moietyHigh affinity and selectivity acs.org
CCR5N-methylsulfonylpiperidin-4-ylBetter binding affinity nih.gov
CCR5UnsubstitutedLower binding affinity nih.gov
SERT/NET/H3Electron-donating groups (e.g., -CH3)Maintained high affinity mdpi.com

Role of Relative Negative Charge in Binding Interactions

The electrostatic properties of substituents on the piperidine ring, particularly their relative negative charge, play a significant role in binding interactions. In studies on CCR5 receptor antagonists, 3D-QSAR analyses revealed the importance of the relative negative charge (RNCG). nih.gov Substituents with a high RNCG value were found to have greater binding affinity compared to unsubstituted piperidine and phenyl congeners. nih.gov This suggests that electrostatic interactions are a key component of the binding mode for these ligands.

Docking studies have also shown that a charged carboxylic acid group can reduce intercalation into duplex DNA by repelling the negatively charged phosphate (B84403) backbone, thereby increasing selectivity for G4 DNA. uniroma1.it

Consequences of Chiral Centers on Pharmacological Activity

The introduction of chiral centers into the piperidine ring or its substituents can have profound consequences on pharmacological activity. Enantiomers of a chiral drug can exhibit marked differences in their biological activities, including pharmacology, toxicology, and pharmacokinetics. nih.gov This stereoselectivity arises from the three-dimensional nature of receptor binding sites, which often preferentially interact with one enantiomer over the other.

In the context of CCR5 antagonists, the presence of a chiral center, for example in an N-methyl-5-oxopyrrolidin-3-yl substituent, was found to make the molecule less active. nih.gov This indicates that a specific stereochemical orientation is necessary for optimal interaction with the receptor. For histamine H3 receptor ligands, the greatest potency was observed in analogues bearing a 2-methylpyrrolidine, a 2,5-dimethylpyrrolidine, or a 2,6-dimethylpiperidine, all of which introduce chiral centers. researchgate.net

The following table illustrates the impact of chirality on the activity of piperidine derivatives.

Compound SeriesChiral FeatureEffect on Activity
CCR5 AntagonistsN-methyl-5-oxopyrrolidin-3-yl substituentLess active nih.gov
Histamine H3 Receptor Ligands2-methylpyrrolidine, 2,5-dimethylpyrrolidine, or 2,6-dimethylpiperidineIncreased potency researchgate.net

Effects of Alkane Linker Length and Branching on Receptor Affinity

The alkane linker connecting the piperidine ring to another pharmacophoric element is a critical determinant of receptor affinity. The length and branching of this linker can significantly influence how a ligand fits into the binding pocket of a receptor.

In a series of dual histamine H3 and sigma-1 (σ1) receptor ligands, the effect of the alkyl chain length was particularly observable at the H3 receptor. An extension of the linker length from a three-carbon chain to a four- to six-carbon chain led to a decrease in affinity for biphenyl (B1667301) analogues. nih.gov Similarly, for other H3 receptor antagonists, elongating the aliphatic chain between the piperidine nitrogen and a benzofuranyl residue from two to three methylene (B1212753) groups resulted in a decrease in potency. nih.gov

Conversely, for some compound series, a longer linker is preferred. For σ1 receptor affinity, increasing the linker length from an amino group (n=0) to an ethylamino (n=2), propylamino (n=3), and butylamino (n=4) group resulted in increased affinity. mdpi.com Studies on amphetamine derivatives targeting SERT, NET, and H3 receptors found that a three-carbon chain was optimal for affinity to all three receptors, while chain lengths of two or four carbons resulted in significantly reduced H3 receptor binding. mdpi.com

Branching of the alkane linker can also impact activity. In some cases, rigidifying the linker through the incorporation of cyclic structures like a cyclobutoxy moiety can lead to a significant increase in H3R affinity compared to the non-constrained counterpart. researchgate.net

The table below summarizes the effects of linker modifications on receptor affinity.

Receptor TargetLinker ModificationEffect on Affinity
Histamine H3 ReceptorExtension of linker length (biphenyl analogues)Decreased affinity nih.gov
Histamine H3 ReceptorElongation from 2 to 3 methylene groups (benzofuranyl derivatives)Decreased potency nih.gov
Sigma-1 ReceptorIncrease in linker length (n=0 to n=4)Increased affinity mdpi.com
SERT/NET/H3 ReceptorsOptimal three-carbon chainPreferable affinity mdpi.com
SERT/NET/H3 ReceptorsTwo or four-carbon chainReduced H3 affinity mdpi.com
Histamine H3 ReceptorRigidification with cyclobutoxy moietyIncreased affinity researchgate.net

Side Chain Modifications and Their Contribution to Pharmacological Profile Enhancement

Modifications to the side chain attached to the core 3-piperidin-3-yl-propylamine scaffold are a key strategy for enhancing the pharmacological profile of these compounds. These modifications can influence potency, selectivity, and pharmacokinetic properties.

In the development of histamine H3 receptor antagonists, replacing a 4-hydroxypiperidine (B117109) with a 3-(methylamino)propyloxy chain led to an increase in potency for derivatives bearing a benzyl (B1604629) substituent. nih.gov This suggests that the flexibility and nature of the side chain can be tailored to improve receptor interaction. For CCR5 antagonists, an increase in the van der Waals area and molecular volume of the side chain, for example with a (CH3)2NSO2- group, was found to be conducive to binding affinity. nih.gov

Conformational restriction of a side chain can also be beneficial. For instance, replacing an N-methylphenethylamine group with a more rigid (S)-3-phenylpiperidine increased the inhibitory potency of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitors threefold. acs.org Further modification by exchanging a morpholine (B109124) substituent for an (S)-3-hydroxypyrrolidine led to a nanomolar potent inhibitor with improved properties. acs.org

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry is a critical factor in the SAR of this compound derivatives, as biological systems are inherently chiral. The spatial arrangement of atoms in a molecule can dictate its ability to bind to a specific receptor and elicit a biological response. nih.govmdpi.com

The presence of a chiral center can render a molecule less active if the resulting stereoisomer does not fit optimally into the receptor's binding site. nih.gov This underscores the importance of synthesizing and testing individual enantiomers to identify the more active form.

In the case of 1-aryloxy-3-piperidinylpropan-2-ols, the stereochemistry of the 2-methylpiperidine (B94953) ring had a significant effect on the affinity for the 5-HT1A receptor and the 5-HT reuptake site. researchgate.net Different isomers exhibited varying affinities, highlighting the stereospecificity of the binding interactions. For many chiral drugs, one enantiomer is responsible for the therapeutic effects, while the other may be inactive or contribute to side effects. nih.gov Therefore, the development of single-enantiomer drugs is often a goal in medicinal chemistry to improve efficacy and safety.

Molecular Volume and Surface Area Contributions to Binding Affinity

Research on 3-(4-benzylpiperidin-1-yl)propylamine congeners, a closely related scaffold, has demonstrated a direct correlation between molecular size and binding affinity for the CCR5 receptor. nih.govacs.org A QSAR analysis revealed that an increase in both the van der Waals area and the molecular volume is conducive to higher binding affinity. nih.govacs.orgacs.org This suggests that the receptor's binding pocket can accommodate, and indeed favors, larger substituents at specific positions. For instance, the introduction of a dimethylsulfamoyl group ((CH₃)₂NSO₂-) was found to be favorable for binding affinity, a change that increases the molecular volume. nih.govacs.org

These findings underscore a key principle in the structural optimization of this scaffold: enhancing binding affinity is not merely a matter of increasing size. Instead, it requires a strategic balance between augmenting molecular volume and fine-tuning the topological and electrostatic properties of the molecular surface.

Table 1: Influence of Molecular Volume and Surface Area Parameters on Binding Affinity of Piperidine Derivatives This table summarizes findings from a QSAR study on 3-(4-benzylpiperidin-1-yl)propylamine derivatives as CCR5 antagonists.

ParameterDescriptionImpact on Binding AffinityCitation
Van der Waals Area The surface area of a molecule calculated using van der Waals radii.Increase is conducive nih.govacs.org
Molecular Volume The three-dimensional space occupied by a molecule.Increase is conducive nih.govacs.orgacs.org
Relative Negative Charge Surface Area (RNCS) The portion of the molecular surface with a relative negative charge.Increase is detrimental nih.govacs.orgacs.org
Molecular Shadow Area (Sxz) The area of the molecule's projection onto a specific plane (XZ plane).Increase is detrimental nih.govacs.orgacs.org
Fractional Charged Partial Surface Area (JursFPSA_2) A descriptor combining surface area and partial charge information.Higher values lead to better affinity nih.govacs.org

Further supporting the significance of these descriptors, a separate QSAR study on 4-aroylpiperidines as sigma-1 receptor ligands also identified surface area parameters as crucial factors. d-nb.info Multilinear regression analysis in this study showed that three-dimensional hydrophobic (SvdW) and solvent-accessible surface (Swat) parameters are important for the binding affinity of 1,4-disubstituted piperidine analogues. d-nb.info The positive correlation with hydrophobic surface constants confirms the presence of a significant hydrophobic binding site within the sigma-1 receptor. d-nb.info This demonstrates that the principles of optimizing volume and surface area are applicable across different piperidine-based scaffolds targeting various receptors.

Table 2: Key QSAR Parameters for 4-Aroylpiperidine Analogues at the Sigma-1 Receptor

ParameterDescriptionRelationship to Binding AffinityCitation
Hydrophobic Surface Area (SvdW) van der Waals surface area related to hydrophobic properties.Positive correlation; important for affinity. d-nb.info
Solvent Accessible Surface Area (Swat) The molecular surface area accessible to a solvent.Positive correlation; important for affinity. d-nb.info

Computational studies focused on other receptor systems also reinforce the concept that ligand volume is a fundamental determinant of biological activity. rsc.org For muscarinic M1-AChR ligands, molecular volume was found to directly influence binding energy and, consequently, the affinity for the receptor. rsc.org The strategic modification of molecular volume and surface characteristics is, therefore, a cornerstone of rational drug design for optimizing the potency of ligands built upon the this compound scaffold.

Pharmacokinetic and Pharmacodynamic Pk/pd Research on 3 Piperidin 3 Yl Propylamine Derivatives

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

ADME studies characterize how a drug is processed by the body, encompassing its absorption into the bloodstream, distribution into various tissues, metabolic transformation, and eventual excretion. nih.gov These properties are key determinants of a drug's bioavailability and duration of action. nih.gov

The metabolic fate of piperidine-containing compounds, including 3-piperidin-3-yl-propylamine derivatives, is diverse and significantly influenced by the piperidine (B6355638) ring and its attached side chains. The primary enzyme family responsible for their biotransformation is the cytochrome P450 (CYP) system, with CYP3A4 being a major contributor. nih.govacs.org

Key metabolic pathways identified for piperidine moieties include:

N-dealkylation : This is a common metabolic route for many piperidine derivatives, where alkyl groups attached to the piperidine nitrogen are removed. acs.org For instance, in various 4-aminopiperidine (B84694) drugs, N-dealkylation is a major pathway catalyzed by CYP3A4. nih.gov

Oxidation : Alicyclic amines can undergo α-oxidation of the ring to form lactams. acs.org

Ring-Opening and Contraction : Less common but significant pathways involve C-C bond cleavage of the piperidine ring, which can lead to ring-opened intermediates or ring contraction to form pyrrolidine (B122466) structures. rsc.orgmdpi.com These reactions are also often mediated by CYP3A4. mdpi.com

Side Chain Metabolism : The propylamine (B44156) side chain can also be a site of metabolic activity. Studies on related structures have shown that major metabolic pathways can involve N-dealkylation, O-dealkylation, glucuronidation, and acetylation of side chains. nih.gov

Table 1: Common Metabolic Pathways for Piperidine-Containing Compounds

Metabolic PathwayDescriptionKey EnzymesReference
N-DealkylationRemoval of an alkyl group from the piperidine nitrogen.CYP3A4 nih.gov, acs.org
Ring α-OxidationOxidation of the carbon adjacent to the nitrogen, forming a lactam.Cytochrome P450s acs.org
Ring ContractionC-C bond cleavage leading to a smaller, pyrrolidine ring structure.CYP3A4 mdpi.com
GlucuronidationConjugation with glucuronic acid to increase water solubility for excretion.UGTs nih.gov
AcetylationAddition of an acetyl group, often to an amine function.NATs nih.gov

This table is interactive. Sort columns by clicking headers.

Structural modifications are a key strategy to improve the pharmacokinetic properties of drug candidates. Fluorination, in particular, has been shown to have a profound and often beneficial impact on the ADME profile of piperidine derivatives. tandfonline.com

Furthermore, the carbon-fluorine (C-F) bond is stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic attack. tandfonline.com Strategic placement of fluorine atoms at sites susceptible to metabolism can block these pathways, thereby improving the metabolic stability and increasing the half-life of the compound. tandfonline.commdpi.com

Table 2: Effect of Fluorination on Physicochemical and Pharmacokinetic Properties

Structural ModificationEffect on pKaImpact on Oral AbsorptionImpact on Metabolic StabilityReference
Fluorination of Piperidine RingSignificant reductionGenerally improvedCan be enhanced acs.org, nih.gov, tandfonline.com
Fluorination of Propyl LinkerReductionPotentially improvedCan be enhanced nih.gov

This table is interactive. Sort columns by clicking headers.

Once absorbed, drugs can bind to plasma proteins, such as albumin. Only the unbound (free) fraction of the drug is typically able to distribute into tissues and interact with its target receptor. nih.gov Therefore, determining the extent of plasma protein binding (PPB) is essential.

Investigations into piperidine derivatives have shown variable degrees of protein binding. researchgate.net Crucially, there can be significant differences in PPB between species (e.g., rat, mouse, human). nih.gov For example, studies comparing cefazolin (B47455) binding in human, rat, and bovine plasma showed significant interspecies differences, which can affect the translation of preclinical data to humans. nih.gov Similarly, species-specific differences in the binding pockets of target proteins, such as the variation between human and mouse CRBN, can impact the activity of piperidine-containing molecules. rsc.org These differences underscore the importance of conducting PPB studies in plasma from multiple species, including humans, to accurately predict the human pharmacokinetic profile.

Table 3: Illustrative Plasma Protein Binding of Piperidine Derivatives in Different Species

CompoundHuman PPB (%)Rat PPB (%)Mouse PPB (%)Reference
Derivative A92.585.188.3 researchgate.net
Derivative B88.479.282.5 researchgate.net
Derivative C95.191.393.7 researchgate.net

Data is representative based on published studies of piperidine derivatives. This table is interactive. Sort columns by clicking headers.

Receptor Occupancy Measurements in Preclinical Models for Central Activity Prediction

For compounds targeting the central nervous system (CNS), it is vital to confirm that the drug not only penetrates the blood-brain barrier but also engages its intended receptor. Receptor occupancy (RO) studies measure the percentage of target receptors that are bound by a drug at a given dose.

Ex vivo autoradiography is a common technique used to determine RO in preclinical models. In a study of JNJ-5207852, a piperidine derivative and histamine (B1213489) H3 receptor antagonist, this method was used to measure H3 receptor occupancy in the brains of mice. nih.gov The study found that the compound readily penetrated brain tissue and occupied the H3 receptors in a dose-dependent manner, with an ED50 (the dose required to achieve 50% receptor occupancy) of 0.13 mg/kg. nih.gov Such data is critical for predicting the central activity of a compound and for establishing a link between target engagement and the observed pharmacological effect. nih.gov

Table 4: Representative Ex Vivo Receptor Occupancy Data for a Piperidine Derivative

CompoundTarget ReceptorPreclinical ModelED50 for Receptor OccupancyReference
JNJ-5207852Histamine H3Mouse0.13 mg/kg (s.c.) nih.gov

This table is interactive. Sort columns by clicking headers.

Correlation between Pharmacodynamic Response and Pharmacokinetic Parameters

A central goal of PK/PD research is to establish a clear relationship between drug exposure (a PK parameter like plasma or brain concentration) and the pharmacological response (a PD measure). nih.govmhmedical.com This relationship allows for the prediction of a drug's therapeutic effects. ashp.org

The principle of kinetic homogeneity assumes that the concentration of a drug in the plasma is proportional to its concentration at the receptor site. ashp.org This allows for the correlation of plasma concentrations with efficacy. For CNS-active drugs, correlating brain exposure and receptor occupancy with a pharmacodynamic outcome is key. The study of the H3 antagonist JNJ-5207852 provides a clear example: its ability to increase wakefulness in rats and mice was directly linked to its concentration in the brain and its occupancy of H3 receptors. nih.gov The lack of a wake-promoting effect in H3 receptor knockout mice further solidified this PK/PD relationship, confirming that the observed effect was mechanism-based. nih.gov

Dose Fractionation Studies for Elucidating Pharmacokinetic Drivers of Efficacy

Dose fractionation studies are sophisticated preclinical experiments designed to determine which pharmacokinetic parameter is the primary driver of a drug's efficacy. In these studies, the same total daily dose is administered using different schedules (e.g., once a day, multiple times a day, or as a continuous infusion). This allows researchers to disentangle the effects of the peak concentration (Cmax), the total exposure (Area Under the Curve, AUC), and the time the concentration remains above a therapeutic threshold (T>MEC).

While specific dose fractionation studies on this compound derivatives are not prominent in publicly available literature, this type of study is critical for optimizing dosing regimens. The results indicate whether maximizing the peak drug level or maintaining a steady concentration is more important for achieving the desired therapeutic effect.

Table 5: Interpretation of Conceptual Dose Fractionation Study Outcomes

Strongest Correlation with EfficacyImplied PK DriverOptimal Dosing Strategy
Total Daily DoseAUCLess frequent, higher doses may be acceptable.
Peak ConcentrationCmaxDosing that maximizes peak levels (e.g., once-daily bolus).
Dosing IntervalTime > MECMore frequent dosing or extended-release formulations to maintain steady levels.

This table illustrates the principles of dose fractionation studies. This table is interactive. Sort columns by clicking headers.

Mechanistic Toxicology Studies relevant to ADMET

Mechanistic toxicology studies are crucial for understanding the potential adverse effects of new chemical entities. For derivatives of this compound, research into their interactions with key biological systems provides insight into their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles. These investigations often focus on interactions with metabolic enzymes, potential for cardiotoxicity, and direct cellular toxicity.

Interaction with Drug Metabolizing Enzymes

The Cytochrome P450 (CYP) family of enzymes is central to the metabolism of most medications, and understanding a compound's potential to inhibit these enzymes is a key part of its ADMET profile. medsafe.govt.nz The CYP3A4 isoenzyme, in particular, is responsible for metabolizing a majority of xenobiotics and is known for its ability to accommodate large substrates in its binding site. medsafe.govt.nzacs.orgresearchgate.net

Studies on various piperidine derivatives have demonstrated their potential to inhibit several CYP isoforms. In one study using rat liver microsomes, a series of piperidine derivatives were evaluated for their inhibitory effects on five different P450 isoforms. nih.gov The results showed varied and selective inhibition profiles. For instance, one derivative proved to be a potent and highly selective inhibitor of CYP2B1, while another showed high selectivity for CYP1A1 over CYP1A2. nih.gov Conversely, the CYP2E1 isoform was found to be largely insensitive to inhibition by any of the tested piperidine derivatives. nih.gov

Inhibitory Concentration (IC₅₀) of Select Piperidine Derivatives on Cytochrome P450 Isoforms nih.gov
CompoundTarget IsoformIC₅₀ (μM)Notes
Compound 2CYP2B12.5Identified as the most potent and selective inhibitor for this isoform in the series.
Compound 3CYP1A180Demonstrated high selectivity for CYP1A1 over CYP1A2.
CYP1A2> 1000

Cardiotoxicity Assessment: hERG Channel Inhibition

A significant safety concern in drug development is the potential for cardiotoxicity, often mediated by the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel. rsc.org Inhibition of the hERG channel can delay the repolarization of the cardiac action potential, leading to QT interval prolongation and an increased risk of life-threatening arrhythmias. rsc.orgnih.gov Consequently, the hERG channel has become a critical antitarget in early drug discovery. rsc.org

The interaction of compounds with the hERG channel is complex and can be state-dependent, with some blockers getting trapped within the channel in its closed conformation. nih.govplos.org Research on propafenone (B51707) derivatives, which contain piperidine-like structural features, has been instrumental in defining the structural determinants that influence how a drug dissociates from the channel. nih.gov For other complex piperidine derivatives, such as analogues of the κ opioid receptor antagonist JDTic, hERG channel interaction is a standard component of in vitro ADME screening to assess potential cardiotoxicity. acs.org While specific hERG inhibition data for this compound itself is not detailed in the reviewed literature, the established promiscuity of the hERG channel necessitates that piperidine-containing scaffolds are carefully evaluated for this liability. rsc.orgnih.govnih.gov

In Vitro Cytotoxicity

The cytotoxic potential of this compound derivatives and related structures has been evaluated in various cell-based assays. The mechanism of cytotoxicity can be linked to the compound's structure. A study on 3-substituted propylamines found that their cytotoxic effects on MDBK (Madin-Darby Bovine Kidney) cells were related to oxidative deamination. nih.gov Phenyl derivatives of these propylamines, along with polyamines, exhibited IC₅₀ values of approximately 0.1 mM, a process linked to the liberation of the toxic metabolite acrolein. nih.gov In contrast, alkyl derivatives were less potent, with IC₅₀ values around 0.4 mM, and did not produce acrolein. nih.gov

Other studies have demonstrated the cytotoxic activity of more complex piperidine derivatives against various human cancer cell lines. These activities highlight the importance of the piperidine scaffold in the design of new therapeutic agents, while also underscoring the need for careful toxicological evaluation.

In Vitro Cytotoxicity of Various Piperidine Derivatives
Compound ClassCell LineReported IC₅₀Reference
Phenyl derivatives of 3-substituted propylaminesMDBK~0.1 mM nih.gov
Alkyl derivatives of 3-substituted propylaminesMDBK~0.4 mM nih.gov
Imidazoquinazoline derivatives (with piperidine)MCF7 (Breast Cancer)21.6 µM mdpi.com
26.8 µM
Anthraquinone-propargylamine derivatives (with piperidino substituent)Glioblastoma CellsPotent activity noted researchgate.net
Phthalazine-based derivative (Compound 12b)HCT-116 (Colon Cancer)0.32 µM nih.gov
Phthalazine-based derivative (Compound 13c)HCT-116 (Colon Cancer)0.64 µM nih.gov

Genotoxicity and Other Toxicological Endpoints

Genotoxicity assessment is another critical component of the toxicological profile. For N′-(3-aminopropyl)-N′-dodecylpropane-1,3-diamine, a compound sharing the 3-aminopropyl structural motif, in vitro studies found it was not genotoxic. publisso.de

With the advancement of computational methods, in silico ADMET prediction has become a valuable tool in early drug development to flag potential liabilities. usb.ac.ir These models can predict a range of toxicological endpoints. For example, in silico analysis of certain benzimidazole-piperazine-propanone derivatives predicted potential for hepatotoxicity and carcinogenicity, highlighting areas for further experimental investigation. researchgate.net Such predictive models are essential for prioritizing compounds and guiding the design of safer derivatives.

Medicinal Chemistry Applications and Therapeutic Potential of 3 Piperidin 3 Yl Propylamine

Role as a Privileged Scaffold in Rational Drug Design

The 3-piperidin-3-yl-propylamine framework is recognized in medicinal chemistry as a 'privileged scaffold.' nih.gov This term denotes a molecular structure that is capable of binding to multiple, often unrelated, biological targets, thereby serving as a versatile template for the development of a wide array of therapeutic agents. nih.govhebmu.edu.cn The utility of the piperidine (B6355638) ring, a core component of this scaffold, lies in its conformational flexibility, basicity, and its capacity to be readily functionalized, allowing for the modulation of pharmacokinetic and pharmacodynamic properties. nih.gov

In the context of rational drug design, the this compound scaffold offers several advantages. Its three-dimensional structure and the presence of a basic nitrogen atom are crucial for interactions with various receptors and enzymes. mlsu.ac.in The propylamine (B44156) side chain provides an additional point for modification, enabling the fine-tuning of a compound's properties to achieve desired biological activity and selectivity. researchgate.net This strategic approach to drug design, which leverages the inherent properties of privileged scaffolds, accelerates the discovery of new drugs by focusing on structures with a proven record of biological relevance. openmedicinalchemistryjournal.combbau.ac.in The piperidine moiety, in its protonated state, can form critical salt bridge interactions within the binding pockets of target proteins, a key factor in the high biological activity of many ligands derived from this scaffold. nih.gov

Key Characteristics of the this compound Scaffold in Drug Design
Privileged Scaffold: Capable of interacting with a diverse range of biological targets. nih.govhebmu.edu.cn
Conformational Flexibility: The piperidine ring can adopt various conformations, influencing binding affinity. nih.gov
Basicity: The nitrogen atom's basicity is crucial for receptor interactions. nih.gov
Modifiable Structure: Both the piperidine ring and the propylamine chain can be chemically altered to optimize drug properties. researchgate.net

Strategies for Lead Identification and Optimization

Identifying and optimizing lead compounds are critical phases in drug discovery. pion-inc.com For the this compound scaffold, these processes often involve a combination of computational and synthetic strategies to enhance potency, selectivity, and pharmacokinetic profiles. nih.gov

Lead Identification:

High-throughput screening (HTS) of compound libraries containing the this compound core is a common starting point. This allows for the rapid identification of 'hits'—compounds that exhibit activity against a specific biological target. pion-inc.com Another approach is fragment-based drug design, where smaller molecular fragments containing the piperidine or propylamine motif are screened for binding to a target. These fragments are then grown or linked together to create more potent lead compounds. nih.gov

Lead Optimization:

Once a lead compound is identified, lead optimization aims to refine its properties. pion-inc.com This is an iterative process involving chemical synthesis and biological testing. pion-inc.com Key strategies include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the this compound scaffold and evaluating the impact on biological activity. This helps to understand which structural features are essential for potency and selectivity. nih.gov

Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties but can improve the compound's characteristics, such as metabolic stability or bioavailability. researchgate.net

For instance, modifying the substituents on the piperidine ring or the propylamine chain can significantly alter a compound's affinity and selectivity for its target. nih.gov The length and nature of the linker between the piperidine ring and other parts of the molecule can also be crucial for optimizing interactions with the target protein. nih.gov

StrategyDescriptionApplication to this compound
High-Throughput Screening (HTS) Rapidly testing large numbers of compounds for activity.Screening libraries containing the scaffold to find initial 'hits'. pion-inc.com
Fragment-Based Drug Design Screening small molecular fragments for binding to a target.Using piperidine or propylamine fragments as starting points for lead development. nih.gov
Structure-Activity Relationship (SAR) Systematically modifying a compound to understand the relationship between structure and activity.Modifying the scaffold to improve potency and selectivity. nih.gov
Bioisosteric Replacement Replacing parts of a molecule with groups having similar properties.Improving pharmacokinetic properties like metabolic stability. researchgate.net
Computational Modeling (QSAR, Docking) Using computer models to predict the properties of new compounds.Guiding the design of new derivatives with enhanced activity. researchgate.netopenmedicinalchemistryjournal.com

Development of Novel Therapeutic Agents based on the Scaffold

Neurological and Neurodegenerative Disorders (e.g., Alzheimer's Disease, Parkinson's Disease, Psychoses, Cognitive Disorders)

The this compound scaffold has been extensively explored for the development of therapeutic agents targeting a range of neurological and neurodegenerative disorders. ontosight.aigoogle.com Its ability to interact with various central nervous system (CNS) targets makes it a valuable starting point for drug design in this area.

Alzheimer's Disease: Derivatives of this scaffold have been investigated as ligands for targets implicated in Alzheimer's disease, such as histamine (B1213489) H3 receptors. nih.govacs.org The histamine H3 receptor is involved in regulating neurotransmission, and its modulation is considered a potential therapeutic strategy for cognitive disorders. nih.gov

Parkinson's Disease: The neuroprotective potential of compounds based on this scaffold is an active area of research. nih.gov For example, propargylamine (B41283) derivatives, which share structural similarities, have shown promise in protecting neurons from cell death in models of Parkinson's disease. nih.gov The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which contains a tetrahydropyridine (B1245486) ring similar to piperidine, is used to induce Parkinsonism in animal models for studying the disease and potential treatments. wikipedia.org

Psychoses and Cognitive Disorders: The versatility of the piperidine scaffold has led to the development of compounds targeting dopamine (B1211576) and serotonin (B10506) receptors, which are key to the treatment of psychoses and other psychiatric conditions. benthamscience.comnih.gov For example, derivatives have been designed as potent and selective dopamine D3 receptor agonists. benthamscience.com

DisorderTherapeutic Target/StrategyExample/Rationale
Alzheimer's Disease Histamine H3 Receptor AntagonismModulation of neurotransmission to improve cognitive function. nih.govacs.org
Parkinson's Disease NeuroprotectionPropargylamine derivatives have shown to protect neurons from cell death in preclinical models. nih.gov The use of MPTP in research highlights the role of similar structures in understanding the disease. wikipedia.org
Psychoses/Cognitive Disorders Dopamine/Serotonin Receptor ModulationDevelopment of selective dopamine D3 receptor agonists and serotonin reuptake inhibitors. benthamscience.comnih.gov

Pain Management (Nociceptive and Neuropathic Pain)

The this compound scaffold has emerged as a promising framework for the development of novel analgesics for both nociceptive and neuropathic pain. ontosight.aismolecule.com Nociceptive pain is caused by the stimulation of pain receptors by tissue injury, while neuropathic pain results from damage to the nervous system. fpm.ac.uk

Derivatives of this scaffold have been designed to act on various targets within the pain signaling pathway. ontosight.ainih.gov One strategy involves the development of dual-acting ligands that target both histamine H3 and sigma-1 receptors. nih.govnih.gov The sigma-1 receptor is implicated in the modulation of pain, and antagonists of this receptor have shown potential in treating neuropathic pain. nih.gov By combining activity at both H3 and sigma-1 receptors, it may be possible to achieve a broader spectrum of analgesic activity. nih.gov

Research has shown that certain piperidine derivatives exhibit significant analgesic effects in animal models of both nociceptive and neuropathic pain. nih.govnih.gov The structural features of the this compound scaffold, particularly the piperidine ring, are considered critical for this dual activity. nih.govacs.org

Pain TypeTherapeutic ApproachKey Findings
Nociceptive Pain Dual Histamine H3 and Sigma-1 Receptor LigandsPiperidine-based compounds have demonstrated a broad spectrum of analgesic activity in preclinical models. nih.govnih.gov
Neuropathic Pain Sigma-1 Receptor AntagonismDerivatives of the scaffold have shown efficacy in animal models of neuropathic pain. nih.gov

Inflammatory Diseases and Autoimmune Conditions

Compounds incorporating the this compound scaffold are being investigated for their potential in treating inflammatory diseases and autoimmune conditions. ontosight.ai The anti-inflammatory properties of certain piperidine derivatives have been noted in various studies. ontosight.ai

One area of exploration is the development of inhibitors for targets involved in the inflammatory cascade. For example, derivatives have been designed as inhibitors of the NLRP3 inflammasome, a multiprotein complex that plays a key role in the inflammatory response. google.com Inhibition of the NLRP3 inflammasome is a potential therapeutic strategy for a range of inflammatory and autoimmune diseases. google.com

Furthermore, research into Mth1 inhibitors for the treatment of inflammatory and autoimmune conditions has also included compounds with a piperidine moiety. google.com

ConditionTherapeutic StrategyRationale
Inflammatory Diseases NLRP3 Inflammasome InhibitionBlocking a key component of the inflammatory response. google.com
Autoimmune Conditions Mth1 InhibitionExploring novel targets for immunomodulation. google.com

Cardiovascular Diseases (e.g., Hypertension, Atherosclerosis, Hyperlipidemia)

The this compound scaffold has also been utilized in the design of agents for the treatment of cardiovascular diseases. google.com

Hypertension and Atherosclerosis: Hypertension is a major risk factor for atherosclerosis, the underlying cause of many cardiovascular events. nih.gov Renin inhibitors, which lower blood pressure by blocking the first step in the renin-angiotensin-aldosterone system, have been developed using a structure-based drug design approach. nih.gov Some of these inhibitors incorporate a piperidinyl moiety, highlighting the versatility of this scaffold. For instance, N-(piperidin-3-yl)pyrimidine-5-carboxamide derivatives have been identified as potent renin inhibitors. nih.gov

Hyperlipidemia: This condition, characterized by high levels of lipids in the blood, is another significant contributor to atherosclerosis. google.com Substituted amide compounds based on a piperidine framework have been developed to reduce plasma lipid levels, including LDL-cholesterol and triglycerides. google.com These compounds are being investigated for their potential to treat diseases exacerbated by high lipid levels, such as atherosclerosis. google.com

DiseaseTherapeutic Target/ApproachExample of Scaffold Application
Hypertension Renin InhibitionN-(piperidin-3-yl)pyrimidine-5-carboxamide derivatives have shown potent renin inhibitory activity. nih.gov
Atherosclerosis Lowering Blood Pressure and LipidsThe scaffold is used to develop both antihypertensive and lipid-lowering agents. nih.govgoogle.com
Hyperlipidemia Reducing Plasma LipidsSubstituted amide compounds with a piperidine core are designed to lower LDL-cholesterol and triglycerides. google.com

Antimicrobial Agents (e.g., Anti-malarial, Membrane-targeting Antibiotics)

The scaffold of this compound is a recurring motif in the development of novel antimicrobial agents. Its structural properties allow for the synthesis of derivatives with potent activity against various pathogens, including the malaria parasite Plasmodium falciparum and a range of bacteria.

Anti-malarial Activity:

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the urgent discovery of new antimalarial drugs with novel mechanisms of action. anr.fr The this compound core has been incorporated into various molecular frameworks to generate compounds with significant antiplasmodial activity. For instance, it has been used as a reactant to add basic side chains to the cryptolepine (B1217406) scaffold, a known antimalarial pharmacophore. sigmaaldrich.comchemicalbook.com

Research into 4-amino benzoic acid (PABA)-substituted pyrimidine (B1678525) derivatives has also highlighted the importance of the piperidine moiety. nih.gov While direct derivatives of this compound were not the primary focus, the study demonstrated that piperidine-containing compounds exhibited notable in vitro antimalarial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum. nih.gov Furthermore, a high-throughput screening (HTS) campaign identified a series of 3-piperidin-4-yl-1H-indoles as a promising starting point for new antimalarial chemotypes. nih.gov Subsequent optimization of the hit compound, which contains a piperidine ring, led to the identification of a lead compound with an EC50 value of approximately 3 μM against both drug-sensitive and resistant strains. nih.gov These findings underscore the value of the piperidine scaffold, and by extension the this compound building block, in the design of new antimalarial agents.

Membrane-targeting Antibiotics:

The bacterial cell membrane is a critical target for a class of antibiotics that can be effective against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com These antibiotics often work by disrupting the membrane's structural integrity, leading to increased permeability and cell death. mdpi.commdpi.com The this compound structure is a valuable component in the synthesis of such membrane-targeting agents. sigmaaldrich.comchemicalbook.com The presence of the basic amine groups can contribute to interactions with the negatively charged components of bacterial membranes, such as phospholipids. nih.gov This interaction can disrupt the membrane's architecture, a mechanism employed by several antimicrobial peptides. nih.gov

Table 1: Antimicrobial Research Applications

Application Area Key Findings Relevant Compounds/Scaffolds
Anti-malarial Reactant for incorporating basic side chains into antimalarial scaffolds. sigmaaldrich.comchemicalbook.com Cryptolepine derivatives
Piperidine-containing compounds show activity against resistant P. falciparum. nih.gov 4-amino benzoic acid (PABA)-substituted pyrimidines
HTS hit with a piperidine moiety led to a lead compound with ~3 µM EC50. nih.gov 3-piperidin-4-yl-1H-indoles
Membrane-targeting Antibiotics Used in the synthesis of antibiotics that target bacterial membranes. sigmaaldrich.comchemicalbook.com Not specified

Oncology Research (e.g., Cancer Cell Line Inhibition, Oncogene Downregulation)

The this compound moiety is a key structural element in various compounds investigated for their potential in oncology. Its presence can influence the pharmacological properties of molecules, leading to the inhibition of cancer cell growth and the modulation of oncogenic signaling pathways.

Cancer Cell Line Inhibition:

Derivatives incorporating the piperidine structure have demonstrated cytotoxic and antiproliferative effects against several cancer cell lines. nih.gov For example, a series of 1H-pyrazolo[3,4-b]quinoline-3-amine derivatives, which can be synthesized using piperidine-containing precursors, showed moderate to weak potencies against various cancer cell lines. researchgate.net Similarly, novel 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one derivatives have been synthesized and evaluated for their anticancer efficacy in ovarian, prostate, and colon cancer cell lines. researchgate.net One of these compounds, LM08, exhibited selective and potent cytotoxic efficacy in the A2780 ovarian cancer cell line, inducing apoptosis and inhibiting clonogenic survival. researchgate.net

Furthermore, research on ellipticine, a potent antineoplastic agent, has led to the development of derivatives with improved properties. unibas.it While not directly a this compound derivative, the study of related structures provides insights into how modifications can impact anticancer activity.

Oncogene Downregulation:

The this compound scaffold has been utilized in the synthesis of compounds designed to target specific oncogenes and their signaling pathways. sigmaaldrich.comchemicalbook.com One notable application is in the creation of berberine (B55584) derivatives. sigmaaldrich.comchemicalbook.com These derivatives have been shown to stabilize G-quadruplex DNA structures, which are found in the promoter regions of some oncogenes, including c-myc. sigmaaldrich.comchemicalbook.com By stabilizing these structures, the compounds can downregulate the expression of the c-myc oncogene, which is a key driver in many human cancers.

Additionally, the piperidine ring is a feature in compounds that regulate crucial signaling pathways involved in cancer progression, such as the STAT-3, NF-κB, and PI3K/Akt pathways. nih.gov For instance, some piperidine derivatives have been shown to inhibit the proliferation of prostate cancer cells in a concentration-dependent manner. nih.gov

Table 2: Oncology Research Applications

Application Area Key Findings Relevant Compounds/Scaffolds
Cancer Cell Line Inhibition Derivatives show cytotoxic effects against various cancer cell lines. nih.govresearchgate.net 1H-pyrazolo[3,4-b]quinoline-3-amine derivatives, 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one derivatives
Oncogene Downregulation Used to synthesize berberine derivatives that stabilize G-quadruplex DNA and downregulate the c-myc oncogene. sigmaaldrich.comchemicalbook.com Berberine derivatives
Piperidine derivatives can inhibit key cancer signaling pathways. nih.gov Not specified

Other Potential Therapeutic Areas (e.g., Migraine, Asthma, Epilepsy)

The versatility of the this compound scaffold extends to research in other therapeutic areas, including neurological disorders and respiratory conditions.

Migraine:

The piperidine moiety is a common feature in compounds developed for the treatment of migraine. Triptans, a class of drugs that are 5-HT1B/1D receptor agonists, are widely used for acute migraine attacks. nih.gov Some triptans, such as naratriptan, contain a piperidine ring. nih.gov More recently, a new class of migraine treatments called gepants, which are calcitonin gene-related peptide (CGRP) receptor antagonists, has emerged. migrainecanada.org These can be used for both acute and preventive treatment. migrainecanada.org The development of these compounds often involves the use of piperidine-containing building blocks.

Asthma:

Research into treatments for asthma, a chronic inflammatory airway disease, has also explored compounds containing the piperidine structure. nih.gov While specific examples directly utilizing this compound are not prominent, the broader class of piperidine-containing molecules has been investigated for their potential to act as bronchodilators or anti-inflammatory agents. nih.govmedscape.com

Epilepsy:

The piperidine ring is present in some anticonvulsant medications. researchgate.net The search for new treatments for drug-resistant epilepsy is ongoing, and compounds that modulate neurotransmitter systems, such as the GABAergic and serotonergic pathways, are of particular interest. researchgate.netnih.gov Piperine, which contains a piperidine ring, has been investigated for its potential to protect against epilepsy-associated depression by inhibiting monoamine oxidase and stimulating serotonin synthesis. researchgate.net Furthermore, topiramate, an antiepileptic drug, works in part by blocking voltage-gated calcium channels and enhancing GABA-mediated inhibition. nih.gov

Table 3: Other Potential Therapeutic Applications

Therapeutic Area Relevance of Piperidine Scaffold Examples of Related Compounds/Drug Classes
Migraine Component of some triptans and used in the synthesis of gepants. nih.govmigrainecanada.org Naratriptan, Gepants (CGRP receptor antagonists)
Asthma Investigated for potential bronchodilator and anti-inflammatory effects. nih.govmedscape.com General piperidine-containing molecules
Epilepsy Present in some anticonvulsant compounds and investigated for neuroprotective effects. researchgate.net Piperine, Topiramate

Application in Combinatorial Chemistry and High-throughput Screening Campaigns

The this compound scaffold is a valuable building block in combinatorial chemistry and high-throughput screening (HTS) campaigns aimed at discovering new drug leads. Its chemical properties allow for the generation of large, diverse libraries of compounds that can be rapidly screened for biological activity.

HTS enables the testing of vast numbers of chemical substances against biological targets to identify "hits"—compounds that exhibit a desired activity. nih.govassay.works The success of an HTS campaign often relies on the quality and diversity of the chemical library being screened. The this compound structure, with its reactive amine groups and piperidine ring, provides multiple points for chemical modification, making it an ideal starting point for creating a library of diverse molecules.

An example of the utility of this approach is the discovery of a novel antimalarial chemotype from an HTS campaign that screened a library of compounds against P. falciparum. nih.gov The initial hit contained a 3-piperidin-4-yl-1H-indole scaffold. This discovery prompted the synthesis of a focused library of related compounds to explore the structure-activity relationship (SAR) and identify more potent analogs. nih.gov This process, which is central to modern drug discovery, highlights the importance of having access to versatile building blocks like this compound to generate the necessary chemical diversity for successful HTS campaigns. nih.gov

Table 4: Applications in Drug Discovery Platforms

Platform Role of this compound Example
Combinatorial Chemistry Versatile building block for generating diverse compound libraries. Synthesis of focused libraries for SAR studies.
High-Throughput Screening (HTS) Scaffold for hit compounds identified in HTS campaigns. nih.gov Identification of a 3-piperidin-4-yl-1H-indole antimalarial hit. nih.gov

Intellectual Property and Patent Landscape Analysis of 3 Piperidin 3 Yl Propylamine and Its Derivatives

Analysis of Patented Synthetic Routes and Process Innovations

The synthesis of piperidine (B6355638) derivatives, particularly chiral 3-substituted piperidines, is a critical area of patent activity. Innovations in synthetic methodology are driven by the need for more efficient, cost-effective, and safer large-scale production, as well as the desire to circumvent existing process patents.

A significant challenge in synthesizing 3-amino-piperidine compounds, which are valuable intermediates for pharmaceutically active agents like the JAK inhibitor tofacitinib, has been the reliance on expensive and hazardous reagents. google.comgoogleapis.com One patented approach (WO2007/012953) involved a multi-step pathway starting from 3-amino-4-picoline, which required a benzyl (B1604629) activation of the pyridine (B92270) ring and asymmetric hydrogenation that yielded only modest enantioselectivity. google.com

To address these limitations, new synthetic routes have been patented. For instance, patent WO2014016338A1 discloses an improved process for preparing 3-amino-piperidine intermediates. google.comwipo.int This invention highlights a move away from costly chiral ligands and metal catalysts previously required for asymmetric reduction. google.com

Recent developments in synthetic chemistry promise to further reshape the patent landscape. A novel modular strategy unveiled in late 2024 combines enzymatic transformation for selective carbon-hydrogen oxidation with modern cross-coupling reactions. news-medical.net This method drastically shortens the synthesis of high-value piperidines from as many as 7-17 steps down to just 2-5, while also reducing the reliance on expensive and toxic heavy metals like palladium. news-medical.net Such process innovations are powerful tools for creating new molecular spaces for drug discovery and for establishing a proprietary, more efficient manufacturing process. news-medical.net

The exploration of the piperidine chemical space is ongoing, with research focusing on the systematic synthesis of all 20 regio- and diastereoisomers of methyl-substituted pipecolinates. rsc.org Patented methods that allow access to specific isomers, such as using diastereoselective lithiation or controlled epimerization, are crucial for developing 3D-fragments for drug discovery programs and securing intellectual property around these specific spatial arrangements. rsc.org

Table 1: Selected Patents for Synthetic Routes of Piperidine Derivatives

Patent NumberTitleKey Innovation/DescriptionAssignee/Applicant
WO2014016338A1 New synthetic route for the preparation of 3-amino-piperidine compounds google.comwipo.intProvides an improved process for preparing 3-amino-piperidine, a key intermediate for drugs like tofacitinib, avoiding hazardous reagents. google.comLek Pharmaceuticals D.D.
US5227379A Piperidine compounds and their preparation and use google.comDetails the synthesis of piperidine compounds with a 3,4-methylenedioxyphenyl group for treating conditions like anoxia and migraine. google.comN/A (as per source)
EP 0266574 Piperidine compounds and their preparation and use epo.orgDescribes the preparation of therapeutically active piperidine compounds useful in treating ischemia and epilepsy. epo.orgN/A (as per source)
US 9,115,122 B2 N-(piperidin-4-yl)-1H-indole-2-carboxamide derivatives as PDK1 inhibitorsAlthough focused on inhibitors, the patent implicitly covers the synthesis of its specific piperidine-based derivatives.N/A (as per source)

Therapeutic Claims and Applications in Patent Literature

The versatility of the piperidine scaffold is reflected in the vast number of patents claiming its derivatives for a wide array of therapeutic uses. The structural flexibility of the piperidine ring allows for the development of compounds with high affinity and selectivity for diverse biological targets. bohrium.com

Patents for piperidine derivatives frequently claim utility in treating disorders of the central nervous system (CNS). Early patents, such as US5227379A, focused on conditions like anoxia, migraine, ischemia, and epilepsy. google.comepo.org More recent filings cover psychiatric and neurological conditions more broadly. google.com

Another major area of therapeutic claims is cardiovascular disease. Patent WO2014170786A1, for example, describes N-piperidin-3-ylbenzamide derivatives for treating atherosclerosis, hyperlipidemia, and hypercholesterolemia. google.com These compounds are often developed as inhibitors of key enzymes or proteins in metabolic pathways, such as HMG-CoA reductase. google.com

Furthermore, piperidine derivatives are prominent in immunology and oncology. Patent EP 3026052 A9 discloses deuterated piperidine compounds that act as Janus kinase 3 (JAK3) inhibitors. googleapis.com These claims cover the treatment of autoimmune disorders like rheumatoid arthritis, psoriasis, and inflammatory bowel disease, as well as transplant rejection and certain cancers. googleapis.com The use of deuterium (B1214612) in the molecular structure represents an additional layer of intellectual property, potentially offering improved pharmacokinetic profiles over non-deuterated predecessors.

The patent literature also includes claims for more specific conditions. For example, EP 2123273 B1 claims the use of certain compounds for treating urinary excretion disorders, acting as EP1 antagonists. epo.org This demonstrates the targeted application of piperidine-based molecules to specific receptor subtypes to achieve a desired therapeutic effect.

Table 2: Patented Therapeutic Applications of Piperidine Derivatives

Patent NumberTherapeutic Area ClaimedSpecific Indications Mentioned
AU2004259357A1 Pain, various medical and veterinary conditions google.comAcute and chronic pain. google.com
US5227379A CNS Disorders google.comAnoxia, migraine, ischemia, epilepsy. google.com
WO2014170786A1 Cardiovascular Diseases google.comAtherosclerosis, hyperlipidemia, hypercholesterolemia, hypertriglyceridemia. google.com
US10562882B2 Psychiatric and Neurological Conditions google.comCognitive diseases, irritable bowel syndrome, pain. google.com
EP 3026052 A9 JAK3-Mediated Disorders (Immunology, Oncology) googleapis.comRenal transplant rejection, rheumatoid arthritis, psoriasis, inflammatory bowel disease, lupus, multiple sclerosis, cancer, leukemia. googleapis.com
EP 2123273 B1 Urinary Excretion Disorders epo.orgDysuria (urinary voiding disorder). epo.org

Assessment of Intellectual Property Trends and Freedom-to-Operate in Piperidine-Based Drug Discovery

The intellectual property landscape for piperidine-based drugs is mature and crowded, presenting significant freedom-to-operate (FTO) challenges for new entrants. The piperidine ring is a component of over 70 commercialized drugs, and thousands of patents describe its derivatives. dokumen.pubarizona.edu This dense patent thicket requires careful navigation during the research and development process.

A key trend in piperidine IP is the pursuit of novel scaffolds that offer both improved pharmacological properties and a clear FTO position. Spirocyclic piperidines, for example, are gaining attention because their inherent three-dimensionality can lead to more potent and selective drugs while occupying new chemical space. pharmablock.com This novelty can provide a basis for strong composition of matter patents. pharmablock.com

Process innovations are another critical area for establishing intellectual property. As seen with new modular synthesis strategies, developing a more efficient or "greener" manufacturing process can itself be patented. news-medical.net This not only provides a competitive advantage but can also grant FTO for producing a compound, even if the compound's composition of matter patent has expired or is held by a competitor.

The introduction of chiral piperidine scaffolds is another significant strategy. thieme-connect.com Focusing on specific stereoisomers of a known compound can lead to new patents, especially if the specific isomer demonstrates enhanced biological activity, improved pharmacokinetics, or reduced toxicity. thieme-connect.com

Given the extensive existing patent literature, a thorough FTO analysis is indispensable for any entity developing a new piperidine-based therapeutic. This involves searching and analyzing patents on compositions of matter, synthetic methods, and specific medical uses. The goal is to ensure that a new product or process does not infringe on existing, valid patents. For a field as heavily patented as piperidine derivatives, this analysis is a crucial early step to de-risk a drug development program and guide research toward patentably distinct inventions. icmr.org.in

Research Gaps and Future Perspectives for 3 Piperidin 3 Yl Propylamine

Unexplored Therapeutic Targets and Biological Pathways for Scaffold Exploitation

The versatility of the 3-piperidin-3-yl-propylamine scaffold allows for its adaptation to a wide range of biological targets. arizona.edu Although its derivatives have been investigated for their activity on targets like serotonin (B10506) receptors and as CCR5 antagonists, a vast landscape of therapeutic targets remains unexplored. nih.govnih.gov

Future research could focus on exploiting this scaffold to modulate the activity of enzyme families such as kinases, proteases, and epigenetic modifiers, which are implicated in numerous diseases including cancer and inflammatory disorders. For instance, the piperidine (B6355638) ring can mimic natural ligands, enabling it to bind to and modulate the activity of various receptors and enzymes. Furthermore, exploring the potential of this scaffold to disrupt protein-protein interactions (PPIs) represents a promising, yet challenging, avenue for drug discovery. acs.org

The this compound core can serve as a foundation for creating diverse chemical libraries to screen against novel and orphan receptors, potentially uncovering new biological pathways and therapeutic opportunities. nih.gov Investigating the scaffold's interaction with ion channels and transporters could also lead to the development of new treatments for neurological and cardiovascular diseases. The inherent structural features of the scaffold, including its basic nitrogen atoms and flexible propyl linker, provide ample opportunities for modification to achieve desired affinity and selectivity for a multitude of biological targets. acs.org

Advanced Synthetic Route Development for Scalability and Sustainability

The development of efficient, scalable, and sustainable synthetic routes is crucial for the widespread application of the this compound scaffold in drug discovery and development. whiterose.ac.uk While traditional methods for synthesizing piperidine derivatives exist, there is a growing need for greener and more cost-effective approaches. mdpi.com

Future research in this area should focus on several key aspects:

Green Chemistry Approaches: Implementing principles of green chemistry, such as the use of environmentally benign solvents, catalytic reagents, and energy-efficient reaction conditions, can significantly reduce the environmental impact of synthesis. ijnc.irnih.govacs.org Microwave-assisted organic synthesis, for example, can accelerate reaction times and improve yields for the synthesis of heterocyclic compounds. rasayanjournal.co.in

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control compared to batch processes. Developing flow-based methods for the synthesis of this compound and its derivatives would facilitate large-scale production for clinical studies and commercialization.

Novel Catalytic Systems: The exploration of novel catalysts, including biocatalysts and earth-abundant metal catalysts, can lead to more efficient and selective transformations. ijnc.ir For instance, iron-catalyzed reductive amination has been shown to be an effective method for the synthesis of piperidines. mdpi.com

Diversity-Oriented Synthesis: The development of synthetic strategies that allow for the rapid generation of a diverse range of this compound derivatives is essential for exploring structure-activity relationships (SAR) and identifying lead compounds. whiterose.ac.uk

A comparative table of synthetic methodologies is presented below:

Synthetic MethodDescriptionAdvantagesDisadvantages
Nucleophilic Substitution Reaction of a piperidine derivative with a suitable propyl amine synthon. Straightforward, well-established. May require harsh conditions, potential for side reactions.
Reductive Amination Reaction of a piperidone with an appropriate amine followed by reduction. mdpi.comVersatile, allows for the introduction of various substituents.May require specific and sometimes expensive reducing agents.
Multi-component Reactions One-pot synthesis involving three or more starting materials. rasayanjournal.co.inHigh atom economy, operational simplicity. acs.orgOptimization can be complex.
Flow Chemistry Continuous synthesis in a microreactor system. Enhanced safety, scalability, and process control. Requires specialized equipment.

Integration of Multi-omics Data for Comprehensive Pharmacological Understanding

To gain a deeper understanding of the pharmacological effects of this compound derivatives, the integration of multi-omics data is essential. nih.govnih.govarxiv.org This approach, which combines data from genomics, proteomics, metabolomics, and transcriptomics, can provide a holistic view of how these compounds interact with biological systems. scidoc.org

Genomics: Identifying genetic variations that influence drug response can help in personalizing therapies based on an individual's genetic makeup.

Proteomics: Studying the changes in protein expression and post-translational modifications upon treatment with a this compound derivative can reveal its mechanism of action and identify potential biomarkers of efficacy or toxicity. nih.gov

Metabolomics: Analyzing the metabolic profile of cells or organisms after drug exposure can provide insights into the compound's effects on metabolic pathways and identify potential off-target effects. nih.gov

Transcriptomics: Measuring changes in gene expression can help to understand the downstream effects of target engagement and identify pathways modulated by the compound. science24.com

Challenges and Opportunities for Clinical Translation of this compound Derivatives

The translation of promising this compound derivatives from the laboratory to the clinic presents both challenges and opportunities. A critical aspect of this transition is a thorough understanding of the compound's pharmacokinetic and pharmacodynamic properties.

One of the primary challenges lies in optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of these compounds. For instance, the basicity of the piperidine nitrogen can influence oral bioavailability. nih.govacs.org Strategies such as fluorination have been employed to reduce the pKa of piperidine-containing compounds, leading to improved oral absorption. nih.govacs.org

Another challenge is to ensure a favorable safety profile and minimize off-target effects. The piperidine scaffold is present in many approved drugs, which provides a degree of confidence in its general safety. arizona.edu However, each new derivative must be rigorously tested for potential toxicity.

Despite these challenges, there are significant opportunities for the clinical development of this compound-based drugs. The scaffold's versatility allows for fine-tuning of its properties to achieve a desirable balance of efficacy and safety. uj.edu.pl For example, modifications to the scaffold have been shown to improve pharmacokinetic properties and cardiovascular safety. uj.edu.pl The development of derivatives with improved metabolic stability is also a key area of opportunity. researchgate.net

The table below summarizes some key considerations for the clinical translation of this compound derivatives:

ParameterChallengeOpportunity
Oral Bioavailability The basicity of the piperidine ring can limit oral absorption. nih.govacs.orgStructural modifications, such as fluorination, can improve absorption by reducing pKa. nih.govacs.org
Metabolic Stability Susceptibility to metabolism can lead to rapid clearance.Introduction of metabolically stable groups can prolong the half-life. researchgate.net
Selectivity Potential for off-target effects due to the promiscuity of the scaffold.Fine-tuning of the structure can enhance selectivity for the desired target. acs.org
Toxicity Potential for unforeseen toxicities.Rigorous preclinical safety testing and the scaffold's presence in existing drugs can mitigate risks. arizona.edu

Emerging Applications beyond Traditional Medicinal Chemistry

The utility of the this compound scaffold is not limited to the development of traditional pharmaceuticals. There are several emerging applications for this versatile chemical entity.

Chemical Biology Probes: Derivatives of this compound can be developed as chemical probes to study biological processes. smolecule.com By attaching fluorescent tags or other reporter groups, these probes can be used to visualize and track the localization and dynamics of their target proteins within living cells.

Diagnostic Agents: Radiolabeled versions of this compound derivatives could be developed as imaging agents for positron emission tomography (PET) or single-photon emission computed tomography (SPECT). These agents could be used for the early diagnosis and monitoring of diseases.

Drug Delivery Systems: The piperidine moiety can be incorporated into larger drug delivery systems to enhance their cellular uptake or target specific tissues.

The exploration of these non-traditional applications will undoubtedly expand the impact of the this compound scaffold in biomedical research and beyond. The ability to functionalize the scaffold at multiple points allows for the creation of multifunctional molecules with tailored properties for these emerging fields.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.